(2-Benzylphenyl)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(2-benzylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO2/c15-14(16)13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9,15-16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEKLPGERLPRSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734357 | |
| Record name | (2-Benzylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40276-63-9 | |
| Record name | (2-Benzylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Benzylphenyl)boronic acid: Chemical Properties and Synthetic Applications
(2-Benzylphenyl)boronic acid is a versatile synthetic intermediate, playing a crucial role in the construction of complex organic molecules. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis forges carbon-carbon bonds with high efficiency and selectivity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. Its chemical structure, featuring a benzyl group ortho to the boronic acid moiety on a phenyl ring, makes it a valuable building block for introducing this specific structural motif into a variety of molecular scaffolds.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 40276-63-9 | N/A |
| Molecular Formula | C₁₃H₁₃BO₂ | N/A |
| Molecular Weight | 212.06 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 122-123 °C | N/A |
| Boiling Point | 396.9 ± 45.0 °C (Predicted) | N/A |
| Density | 1.15 ± 0.1 g/cm³ (Predicted) | N/A |
| pKa | 8.56 ± 0.58 (Predicted) | N/A |
Solubility and Storage
This compound is soluble in most polar organic solvents but has poor solubility in nonpolar solvents like hexanes. For long-term storage, it is recommended to keep this compound under an inert atmosphere (nitrogen or argon) at 2-8°C. Boronic acids, in general, are prone to dehydration, which can lead to the formation of cyclic anhydrides (boroxines).
Safety and Handling
This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Hazard Identification
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Synthesis of this compound
General Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
2-Benzylbromobenzene (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Iodine (a single crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate (1.5 equiv)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
To an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a crystal of iodine under an inert atmosphere (argon or nitrogen).
-
Add a small amount of a solution of 2-benzylbromobenzene in anhydrous THF to the flask.
-
Initiate the reaction by gentle heating. Once the reaction starts (indicated by the disappearance of the iodine color and bubbling), add the remaining solution of 2-benzylbromobenzene dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of triisopropyl borate in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 1 M HCl.
-
Stir the mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., a mixture of a polar and a non-polar solvent) or by silica gel column chromatography.
-
Reactivity and Applications: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of biaryls, vinylarenes, and other conjugated systems.[2][3]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the coupling of an aryl halide with this compound.[5][6][7]
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., toluene, dioxane, DMF)
-
Water (if using a biphasic system)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a biphasic system was used, separate the organic layer. If a single solvent was used, add water and an organic solvent (e.g., ethyl acetate) to extract the product.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecules, making it an important tool for researchers in drug discovery and materials science. Understanding its chemical properties, proper handling procedures, and synthetic applications is crucial for its effective utilization in the laboratory. This guide provides a foundational understanding to aid researchers in leveraging the synthetic potential of this important building block.
References
An In-depth Technical Guide to (2-Benzylphenyl)boronic acid (CAS: 40276-63-9)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2-Benzylphenyl)boronic acid, with CAS number 40276-63-9, is a versatile bifunctional organic compound that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a boronic acid moiety ortho to a benzyl group, offers unique steric and electronic properties, making it a valuable reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This guide provides a comprehensive overview of its physicochemical properties, synthesis, purification, analytical characterization, and applications. Detailed experimental protocols and safety information are included to support researchers in its effective and safe utilization.
Physicochemical Properties
This compound is typically a white to off-white solid.[1] Its key properties are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 40276-63-9 | [2][3][4] |
| Molecular Formula | C₁₃H₁₃BO₂ | [2][4][5] |
| Molecular Weight | 212.05 g/mol | [1][2][5] |
| Appearance | White to off-white solid | [1][4] |
| Melting Point | 122-123 °C | [4] |
| Boiling Point | 396.9 ± 45.0 °C (Predicted) | [1] |
| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 8.56 ± 0.58 (Predicted) | [1] |
| Storage | Inert atmosphere (Argon or Nitrogen), 2-8°C | [1][6] |
Synthesis and Purification
The synthesis of arylboronic acids is well-established, with several common routes available.[7][8] The most prevalent method involves the reaction of an organometallic intermediate (such as a Grignard or organolithium reagent) with a borate ester, followed by acidic hydrolysis.[7][9]
General Synthesis Workflow
A typical synthetic pathway for this compound starts from 1-benzyl-2-bromobenzene. This precursor is converted into a Grignard reagent, which is then reacted with a trialkyl borate. The resulting boronate ester is hydrolyzed to yield the final product.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis
Materials:
-
1-Benzyl-2-bromobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (1M)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings. Add a solution of 1-benzyl-2-bromobenzene in anhydrous THF dropwise. Initiate the reaction with gentle heating if necessary. Once initiated, maintain a gentle reflux until the magnesium is consumed.
-
Borylation: Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath). Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 2 hours, then allow it to warm to room temperature overnight.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by adding 1M aqueous HCl. Stir vigorously for 1 hour.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Remove the solvent under reduced pressure to yield the crude this compound.
Purification Methods
Crude boronic acids often contain impurities such as boroxines (anhydrides) and products from protodeboronation.[10] Purification is essential for subsequent applications.
3.3.1 Acid-Base Extraction: This method leverages the acidic nature of the boronic acid to separate it from neutral organic impurities.[10][11] The boronic acid is converted to its water-soluble boronate salt with a base, which is then re-protonated to precipitate the purified product.
Caption: Purification workflow using acid-base extraction.
3.3.2 Recrystallization: This is a common and effective method for purifying solid boronic acids.[10][12] A suitable solvent system, often containing a small amount of water to hydrolyze any boroxine anhydrides, is used.[10] Common solvents include ethanol/water or acetone/hexanes.
Analytical Characterization
The structure and purity of this compound are confirmed using standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (multiplets in the ~7.1-7.4 ppm range), the benzylic CH₂ protons (a singlet around 4.0 ppm), and a broad singlet for the B(OH)₂ protons which may be exchangeable with D₂O. |
| ¹³C NMR | Resonances for the aromatic carbons and the benzylic CH₂ carbon. The carbon attached to the boron atom will show a characteristic broad signal. |
| ¹¹B NMR | A single, relatively broad resonance in the range of 19-30 ppm, characteristic of a trigonal planar sp²-hybridized boron atom.[13][14] |
| IR Spectroscopy | Strong, broad O-H stretching band (~3200-3600 cm⁻¹), strong B-O asymmetric stretching (~1330-1380 cm⁻¹), and aromatic C-H and C=C stretching bands.[15][16] |
| Mass Spectrometry (MS) | The molecular ion peak [M]+ or adducts like [M+H]+ or [M-H]- can be observed, though boronic acids are prone to dehydration in the mass spectrometer, potentially showing peaks corresponding to the trimeric boroxine anhydride.[17][18][19] |
Experimental Protocol: ¹¹B NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in an NMR tube.
-
Instrument Setup: Use a multinuclear NMR spectrometer equipped with a boron-observe probe.
-
Acquisition: Acquire the ¹¹B NMR spectrum with proton decoupling. Use a reference standard such as BF₃·OEt₂.
-
Analysis: The chemical shift will indicate the hybridization state of the boron atom. A peak around 20-30 ppm confirms the trigonal boronic acid structure.[13]
Applications in Research and Development
Boronic acids are indispensable tools in organic synthesis and drug discovery.[7][20][21]
Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in Suzuki-Miyaura reactions to form C-C bonds.[20] This reaction is fundamental in synthesizing complex biaryl structures, which are common motifs in pharmaceuticals and advanced materials.
Caption: Role as a key building block in Suzuki-Miyaura coupling.
Medicinal Chemistry
The boronic acid functional group is a bioisostere for other functionalities and can act as a transition-state analogue inhibitor for certain enzymes, particularly serine proteases.[8][22] While boronic acids can have inherent biological activity, this compound is more commonly used as a synthetic intermediate to build more complex molecules for drug discovery programs.[20][21] Its derivatives are explored for various therapeutic targets. The oxidative instability of some boronic acids in biological contexts has been a challenge, though recent research has focused on developing more stable derivatives.[23][24]
Safety and Handling
This compound should be handled by technically qualified personnel familiar with chemical hazards.[4]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1][4]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][25]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[25][26]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid dust formation. Wash hands thoroughly after handling.[25]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[1]
-
In case of exposure:
-
Skin contact: Immediately flush skin with plenty of water.[25]
-
Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[25]
-
Inhalation: Move the person to fresh air.[25]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[26] In all cases of exposure, seek immediate medical attention.[25]
-
References
- 1. 2-benzylphenylboronic acid | 40276-63-9 [chemicalbook.com]
- 2. 40276-63-9 this compound AKSci 5390AB [aksci.com]
- 3. arctomsci.com [arctomsci.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. 40276-63-9 | this compound | Next Peptide [nextpeptide.com]
- 6. This compound - 有机金属试剂 - 西典实验 [seedior.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic acid - Wikipedia [en.wikipedia.org]
- 9. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tsapps.nist.gov [tsapps.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. DSpace [kuscholarworks.ku.edu]
- 23. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aksci.com [aksci.com]
- 26. angenechemical.com [angenechemical.com]
Technical Guide: (2-Benzylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-Benzylphenyl)boronic acid, a key building block in modern organic synthesis. This document details its physicochemical properties, provides detailed experimental protocols for its synthesis and a key application, and illustrates the underlying chemical workflows.
Core Data Summary
This compound is a versatile reagent, particularly in the formation of carbon-carbon bonds. Its quantitative data is summarized below for easy reference.
| Property | Value |
| Molecular Weight | 212.06 g/mol |
| Molecular Formula | C₁₃H₁₃BO₂ |
| CAS Number | 40276-63-9 |
| Appearance | White to off-white solid |
| Melting Point | 122-123 °C |
| Boiling Point | 396.9 ± 45.0 °C (Predicted) |
| Density | 1.15 ± 0.1 g/cm³ (Predicted) |
| pKa | 8.56 ± 0.58 (Predicted) |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in Suzuki-Miyaura cross-coupling are provided below. These protocols are based on established synthetic methods for phenylboronic acids.[1][2][3]
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis from 2-bromobenzylbenzene.
Materials:
-
2-bromobenzylbenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Trimethyl borate (B(OCH₃)₃)
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Round-bottom flask, three-necked
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation:
-
Dry all glassware in an oven and assemble under an inert atmosphere.
-
Place magnesium turnings (1.2 eq) in the three-necked flask.
-
Dissolve 2-bromobenzylbenzene (1.0 eq) in anhydrous diethyl ether or THF.
-
Add a small portion of the 2-bromobenzylbenzene solution to the magnesium turnings to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and heat), add the remaining solution dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Dissolve trimethyl borate (1.5 eq) in anhydrous diethyl ether or THF and add it dropwise to the cooled Grignard solution, maintaining the temperature below -60 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding 2M HCl solution until the mixture is acidic.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to yield pure this compound.
-
Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound (1.2 eq)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add the aryl halide, this compound, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3x).
-
Add the degassed solvent(s) to the flask.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC/MS). Reaction times can vary from 2 to 24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Visualized Workflows
The following diagrams illustrate the key chemical processes involving this compound.
Caption: Synthetic workflow for this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
An In-depth Technical Guide on the Synthesis and Characterization of (2-Benzylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of (2-benzylphenyl)boronic acid, a versatile building block in medicinal chemistry and organic synthesis. The document outlines a detailed, plausible synthetic protocol, expected analytical data, and its application in the widely utilized Suzuki-Miyaura cross-coupling reaction.
Introduction
This compound is an aromatic boronic acid featuring a benzyl substituent ortho to the boronic acid moiety. This structural motif makes it a valuable reagent for introducing a 2-benzylphenyl group into various molecular scaffolds, a common feature in pharmacologically active compounds. Boronic acids, in general, are crucial intermediates in organic synthesis, primarily due to their role in palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of complex molecules in drug discovery.[1]
Synthesis of this compound
A common and effective method for the synthesis of arylboronic acids is through the reaction of an organometallic species, such as a Grignard or organolithium reagent, with a trialkyl borate, followed by acidic hydrolysis.[2][3] Below is a detailed, plausible experimental protocol for the synthesis of this compound from 2-benzylbromobenzene via a Grignard reaction.
Safety Precautions: Organometallic reagents like Grignard and organolithium compounds are highly reactive, pyrophoric, and react violently with water.[4][5][6] All manipulations should be performed by trained personnel in a certified fume hood under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[4][7][8] Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and suitable gloves, must be worn.[5][6][7]
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
2-Benzylbromobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Instrumentation:
-
Three-neck round-bottom flask
-
Condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Rotary evaporator
Procedure:
-
Preparation of the Grignard Reagent:
-
To an oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and dropping funnel, add magnesium turnings (1.2 equivalents).
-
Assemble the glassware and flame-dry under a stream of inert gas. Allow to cool to room temperature.
-
Add a small crystal of iodine to the magnesium turnings to activate the surface.
-
Dissolve 2-benzylbromobenzene (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion of the 2-benzylbromobenzene solution to the magnesium turnings. The reaction is initiated by gentle heating or the addition of a sonicator. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reaction.
-
Once the reaction has started, add the remaining 2-benzylbromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF.
-
Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution via a syringe or dropping funnel, ensuring the internal temperature remains below -60 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 2 M aqueous HCl until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.[9][10]
-
Alternatively, an acid-base extraction can be employed. Dissolve the crude product in diethyl ether and extract with a basic aqueous solution (e.g., 1 M NaOH). The aqueous layer, containing the boronate salt, is then washed with diethyl ether, re-acidified with 2 M HCl, and the purified boronic acid is extracted with ethyl acetate.[11][12]
-
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃BO₂ | |
| Molecular Weight | 212.05 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 122-123 °C |
Spectroscopic Data (Predicted)
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the phenyl and benzyl groups, as well as the methylene protons of the benzyl group. The protons on the phenyl ring bearing the boronic acid will likely appear as complex multiplets. The benzylic protons should appear as a singlet. The protons of the B(OH)₂ group are often broad and may exchange with D₂O.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.0 - 7.8 | m |
| Benzyl CH₂ | ~4.0 | s |
| B(OH)₂ | 4.0 - 6.0 (broad) | s |
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for all 13 carbon atoms in the molecule. The carbon atom attached to the boron (ipso-carbon) may be difficult to observe due to quadrupolar relaxation.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-B (ipso) | 130 - 140 (often broad or not observed) |
| Aromatic C-H | 125 - 135 |
| Aromatic C-C (quaternary) | 135 - 145 |
| Benzyl CH₂ | ~38 |
3.2.3. Mass Spectrometry
Mass spectrometry of boronic acids can be challenging due to their tendency to form cyclic trimers (boroxines) through dehydration.[13][14] Electrospray ionization (ESI) in negative mode is often a suitable technique for their analysis.[13]
| Ion | Expected m/z |
| [M-H]⁻ | 211.09 |
| [M+HCOO]⁻ (from formic acid in mobile phase) | 257.10 |
Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable coupling partner in the Suzuki-Miyaura reaction for the synthesis of complex biaryl structures.
Experimental Protocol: Suzuki-Miyaura Coupling with 4-Bromoanisole
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with 4-bromoanisole.[15][16][17][18][19]
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Instrumentation:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating plate
-
Inert gas supply
Procedure:
-
To a Schlenk flask, add this compound (1.2 equivalents), 4-bromoanisole (1.0 equivalent), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.04 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagrams
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. rsc.org [rsc.org]
- 2. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. jk-sci.com [jk-sci.com]
- 6. ehs.uci.edu [ehs.uci.edu]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 13. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Spectral Data of (2-Benzylphenyl)boronic Acid
Disclaimer: As of the latest search, publicly accessible, comprehensive spectral data for (2-Benzylphenyl)boronic acid (CAS 40276-63-9) is not available. This guide will, therefore, provide a detailed overview of the expected spectral characteristics based on structurally similar compounds, namely phenylboronic acid and benzylboronic acid. The experimental protocols described are generalized for the analysis of arylboronic acids and serve as a template for the characterization of this compound.
Introduction
This compound is an organic compound containing a boronic acid functional group attached to a benzyl-substituted phenyl ring. Boronic acids are crucial reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. They also find applications in medicinal chemistry and as sensors for carbohydrates. Accurate spectral characterization is paramount for confirming the identity, purity, and structure of such compounds. This guide outlines the expected spectral data and the methodologies for their acquisition.
Expected Spectral Data
The following tables summarize the expected quantitative spectral data for this compound based on the analysis of related compounds.
Table 1: Expected ¹H NMR Spectral Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| B(OH)₂ | 4.0 - 6.0 | br s |
| Ar-H (phenyl ring attached to boron) | 7.2 - 7.8 | m |
| Ar-H (benzyl ring) | 7.0 - 7.3 | m |
| CH₂ | 3.8 - 4.2 | s |
Table 2: Expected ¹³C NMR Spectral Data
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-B | 130 - 140 (broad due to quadrupolar relaxation of ¹¹B) |
| Ar-C (phenyl ring attached to boron) | 125 - 135 |
| Ar-C (benzyl ring) | 126 - 142 |
| CH₂ | 35 - 45 |
Table 3: Expected Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M-H]⁻ | 211.08 | Negative ion mode |
| [M+Na]⁺ | 235.08 | Positive ion mode |
| [M₃O₃-H]⁻ (Boroxine) | 601.23 | Often observed in the gas phase due to dehydration of three molecules. |
Table 4: Expected Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (boronic acid) | 3200 - 3600 | Strong, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1400 - 1600 | Medium to strong |
| B-O stretch | 1310 - 1380 | Strong |
| C-B stretch | 1000 - 1100 | Medium |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically applied to simplify the spectrum.
2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for boronic acids. The analysis can be performed in both positive and negative ion modes. In positive mode, adducts with sodium ([M+Na]⁺) are often observed. In negative mode, the deprotonated molecule ([M-H]⁻) is typically detected. Boronic acids have a propensity to form cyclic anhydrides (boroxines) in the gas phase, which may be observed as [M₃O₃-H]⁻.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, HRMS can be employed to obtain a highly accurate mass measurement.
3. Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. A spectrum is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. ATR is a convenient method as it requires minimal sample preparation.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin pellet. The IR spectrum is then recorded. This method can sometimes provide sharper peaks compared to ATR.
Visualizations
The following diagrams illustrate generalized workflows and pathways relevant to the study of boronic acids.
Caption: General workflow for the synthesis and spectral characterization of a boronic acid.
Caption: Simplified representation of the Suzuki-Miyaura cross-coupling reaction.
An In-depth Technical Guide to the ¹H NMR Spectrum of (2-Benzylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of (2-benzylphenyl)boronic acid. Due to the absence of a publicly available experimental spectrum, this document presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. It also includes a standardized experimental protocol for acquiring the ¹H NMR spectrum of boronic acids and a structural diagram correlating proton environments to their expected spectral signatures.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the benzyl group and the phenylboronic acid moiety. The chemical shifts are influenced by the electronic environment of each proton. The predicted data, assuming the spectrum is recorded in DMSO-d₆, is summarized in the table below.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Hₐ (B(OH)₂) | 8.0 - 8.2 | Singlet (broad) | 2H | The acidic protons of the boronic acid group often appear as a broad singlet, which can exchange with D₂O. |
| H₁ | 7.7 - 7.8 | Doublet of doublets | 1H | This proton is ortho to the boronic acid group, leading to a downfield shift. |
| H₂, H₃, H₄ | 7.2 - 7.5 | Multiplet | 3H | These protons on the phenylboronic acid ring are expected to show complex splitting patterns. |
| H₅, H₆, H₇, H₈, H₉ | 7.1 - 7.3 | Multiplet | 5H | The five protons of the benzyl group's phenyl ring are expected to resonate in this region. |
| H₁₀ (CH₂) | 4.0 - 4.2 | Singlet | 2H | The benzylic methylene protons are deshielded by the adjacent aromatic rings. |
Disclaimer: The data presented in this table is predicted based on the analysis of structurally similar compounds and established chemical shift principles. Actual experimental values may vary.
Structural Diagram and Proton Assignments
The following diagram illustrates the molecular structure of this compound with the non-equivalent protons labeled for correlation with the predicted ¹H NMR data.
Experimental Protocol for ¹H NMR Spectroscopy of Boronic Acids
This section outlines a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
3.1. Sample Preparation
-
Drying: Boronic acids have a tendency to form cyclic anhydrides (boroxines) upon dehydration, which can lead to complex and difficult-to-interpret NMR spectra. To ensure the analysis of the monomeric boronic acid, it is recommended to use the sample as is, or if necessary, ensure it is not subjected to high vacuum or elevated temperatures for extended periods before analysis.
-
Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) can sometimes be used, but solubility may be limited, and the presence of trace acid can promote anhydride formation. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are often preferred solvents as they tend to break up the oligomeric species and provide sharper signals for the B(OH)₂ protons.
-
Concentration: Prepare a solution by dissolving 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer to achieve a homogeneous solution.
3.2. NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration if quantitative analysis is required.
-
Number of Scans (NS): 16-64 scans. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.
-
Spectral Width (SW): A spectral width of 12-16 ppm is generally sufficient to cover the expected chemical shifts.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
3.3. Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak as the internal standard (e.g., DMSO-d₆ at 2.50 ppm, CD₃OD at 3.31 ppm).
-
Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.
Logical Workflow for Spectral Analysis
The process of analyzing the ¹H NMR spectrum of this compound follows a logical progression from sample preparation to final data interpretation.
An In-depth Technical Guide to the ¹³C NMR Analysis of (2-Benzylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of (2-Benzylphenyl)boronic acid. Due to the absence of a publicly available, experimentally determined spectrum for this specific compound, this document presents a detailed prediction of the ¹³C NMR chemical shifts based on the analysis of structurally related compounds. This guide also includes a standardized experimental protocol for the acquisition of ¹³C NMR data for similar organoboron compounds and logical diagrams to illustrate the molecular structure and analytical workflow.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR chemical shifts for this compound have been predicted by analyzing the known spectral data of its core structural components: ortho-substituted phenylboronic acids and diphenylmethane. By combining the substituent effects of the benzyl group on a phenyl ring and the boronic acid group in an ortho position, a reasoned estimation of the chemical shifts can be achieved.
The predicted chemical shifts for each carbon atom in this compound are summarized in the table below. The numbering of the carbon atoms corresponds to the molecular structure diagram provided in the subsequent section.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1 | ~135 | The carbon atom directly bonded to the boron atom in ortho-substituted phenylboronic acids typically appears in this region. The presence of the bulky benzyl group at the ortho position may cause a slight downfield shift. |
| C2 | ~142 | As the carbon atom bearing the benzyl substituent, it is expected to be significantly deshielded and shifted downfield. This is a quaternary carbon. |
| C3 | ~128 | Aromatic CH carbon adjacent to the benzyl-substituted carbon. Its chemical shift is likely to be in the typical aromatic region. |
| C4 | ~129 | Aromatic CH carbon, expected to have a chemical shift similar to that of a standard benzene ring. |
| C5 | ~126 | Aromatic CH carbon, likely to be the most shielded of the phenylboronic acid ring protons. |
| C6 | ~131 | Aromatic CH carbon adjacent to the boronic acid group, which generally causes a downfield shift. |
| C7 (CH₂) | ~42 | The benzylic methylene carbon. The chemical shift is based on the value observed for the CH₂ group in diphenylmethane. |
| C1' | ~140 | The quaternary carbon of the benzyl group's phenyl ring, attached to the methylene bridge. |
| C2'/C6' | ~129 | The ortho carbons of the benzyl group's phenyl ring. |
| C3'/C5' | ~128.5 | The meta carbons of the benzyl group's phenyl ring. |
| C4' | ~126.5 | The para carbon of the benzyl group's phenyl ring. |
Mandatory Visualizations
To aid in the understanding of the molecular structure and the analytical process, the following diagrams have been generated using the DOT language.
Caption: Molecular structure of this compound with carbon atom numbering for ¹³C NMR analysis.
Note: A placeholder for an image of the molecular structure with numbered atoms is included in the DOT script. In a final document, this would be replaced with the actual image file.
Caption: A generalized experimental workflow for the ¹³C NMR analysis of this compound.
Experimental Protocols
The following is a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of a solid organoboron compound such as this compound.
3.1. Sample Preparation
-
Compound Purity: Ensure the this compound sample is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation. If necessary, purify the compound by recrystallization or chromatography.
-
Drying: Thoroughly dry the sample under a high vacuum for several hours to remove any residual solvents or moisture. Boronic acids are susceptible to dehydration to form boroxines, which can lead to complex NMR spectra. Consistent and thorough drying helps in obtaining reproducible results.
-
Weighing: Accurately weigh approximately 10-25 mg of the dried this compound.
3.2. Solvent Selection and Sample Dissolution
-
Solvent Choice: Select a suitable deuterated solvent in which the compound is readily soluble. Common choices for boronic acids include deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can slightly influence the chemical shifts.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the weighed sample.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution to ensure it is clear and free of any particulate matter.
3.3. NMR Tube Preparation
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtering (Optional): If any solid particles are present, filter the solution through a small plug of glass wool placed at the bottom of the Pasteur pipette during the transfer.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
3.4. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tuning and Matching: Tune and match the probe to the ¹³C frequency to ensure optimal sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).
-
Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is generally sufficient to cover the expected chemical shift range.
-
Acquisition Time: Typically around 1-2 seconds.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration and spectrometer sensitivity.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
-
3.5. Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.
-
Referencing: Reference the spectrum using the known chemical shift of the deuterated solvent. For example, the central peak of the CDCl₃ triplet is at 77.16 ppm.
-
Peak Picking and Assignment: Identify all the peaks in the spectrum and assign them to the corresponding carbon atoms in the molecule based on the predicted chemical shifts and general knowledge of ¹³C NMR spectroscopy. For unambiguous assignments, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary.
This comprehensive guide provides a robust framework for the ¹³C NMR analysis of this compound, from theoretical prediction to practical experimental execution. The provided data and protocols are intended to be a valuable resource for scientists engaged in the research and development of molecules incorporating this important structural motif.
An In-depth Technical Guide on the Infrared Spectroscopy of (2-Benzylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the expected infrared (IR) spectroscopy data for (2-Benzylphenyl)boronic acid. Due to the limited availability of specific experimental spectra for this exact compound in public databases, this document presents representative data based on closely related analogs and the established characteristic vibrational modes of phenylboronic acids. The information herein serves as a valuable resource for characterization, quality control, and reaction monitoring in research and development involving this class of compounds.
Core Infrared Spectroscopy Data
The following table summarizes the expected characteristic infrared absorption bands for a substituted phenylboronic acid like this compound. The assignments are based on data from similar molecules such as phenylboronic acid and its derivatives.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3635 | Sharp, Medium | O-H Stretch (Free) | Boronic Acid (-B(OH)₂) |
| ~3400-3200 | Broad, Strong | O-H Stretch (Hydrogen-bonded) | Boronic Acid (-B(OH)₂) |
| ~3060-3030 | Medium | C-H Stretch (Aromatic) | Benzyl and Phenyl Rings |
| ~2920-2850 | Medium | C-H Stretch (Aliphatic) | Benzyl CH₂ |
| ~1600, ~1475 | Medium-Strong | C=C Stretch (Aromatic) | Benzyl and Phenyl Rings |
| ~1450 | Medium | C-H Bend (Aliphatic) | Benzyl CH₂ |
| ~1340 | Strong | B-O Asymmetric Stretch | Boronic Acid (-B(OH)₂) |
| ~1080 | Medium | C-B Stretch | Aryl-Boron Bond |
| ~750 | Strong | C-H Out-of-plane Bend | Ortho-disubstituted Phenyl Ring |
| ~700 | Strong | C-H Out-of-plane Bend | Monosubstituted Benzyl Ring |
| ~630 | Medium | O-B-O Bend | Boronic Acid (-B(OH)₂) |
Experimental Protocol: Obtaining the FTIR Spectrum
This section details a standard procedure for acquiring a Fourier-Transform Infrared (FTIR) spectrum of a solid boronic acid sample using the Attenuated Total Reflectance (ATR) technique.
Objective: To obtain a high-quality infrared spectrum of this compound in its solid state.
Materials and Equipment:
-
FTIR Spectrometer with an ATR accessory (e.g., equipped with a diamond or germanium crystal)
-
This compound sample (solid)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal, run a background scan. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Process the spectrum as needed (e.g., baseline correction, smoothing).
-
Identify and label the characteristic absorption peaks and compare them to the expected values.
-
-
Cleaning:
-
Release the ATR press and remove the sample from the crystal.
-
Clean the crystal surface thoroughly with a solvent-soaked lint-free wipe to remove all traces of the sample.
-
Key Application: The Suzuki-Miyaura Coupling Reaction
This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the boronic acid and an organohalide, a cornerstone of modern drug discovery and materials science.[1][2][3][4][5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
An In-depth Technical Guide to the Mass Spectrometry Analysis of (2-Benzylphenyl)boronic acid
This guide provides a comprehensive overview of the mass spectrometric analysis of (2-Benzylphenyl)boronic acid, a crucial arylboronic acid intermediate in synthetic chemistry and drug development. The methodologies and data presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively characterize and quantify this compound using modern mass spectrometry techniques.
The analysis of arylboronic acids by mass spectrometry presents unique challenges, primarily due to their propensity to undergo dehydration to form cyclic boroxine structures, which can complicate spectral interpretation.[1][2][3] Consequently, analytical strategies often involve derivatization or specific ionization techniques to ensure accurate mass determination and structural elucidation.[1] This document outlines various ionization methods, supported by experimental data from closely related compounds, and offers detailed experimental protocols.
Data Presentation: Comparison of Ionization Techniques
The choice of ionization technique significantly impacts the quality and nature of the mass spectrum obtained for boronic acids. While direct analysis is possible, derivatization is often employed to improve volatility and ionization efficiency, and to prevent the formation of boroxines.[1] The following table summarizes the key characteristics of common ionization techniques for the analysis of this compound.
| Ionization Technique | Derivatization | Typical Observations | Advantages | Disadvantages |
| Electrospray Ionization (ESI-MS) | Optional | Formation of [M+H]⁺, [M+Na]⁺, or deprotonated [M-H]⁻ ions. Adducts with solvents may be observed.[1] | Soft ionization, suitable for LC-MS, good for polar compounds.[1] | Can be complicated by adduct formation and in-source reactions.[1] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) | Optional | Often forms adducts with the matrix (e.g., DHB). Can produce singly charged molecular ions.[1] | High sensitivity, tolerant of some salts, suitable for complex mixtures.[1] | Requires a suitable matrix; derivatization can simplify spectra.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mandatory | Requires derivatization (e.g., silylation) to increase volatility. Provides detailed fragmentation patterns.[1] | Excellent chromatographic separation, reproducible fragmentation for structural analysis.[1] | Requires derivatization, not suitable for thermally labile compounds.[1] |
| Nano-LC-Electron Ionization (nano-LC-EI/MS) | Not Required | Generates reproducible electron ionization spectra for polar compounds.[4] | Ability to ionize highly polar compounds without derivatization, robust, and reproducible.[4] | Requires specialized interface. |
Experimental Protocols
Proper sample preparation and optimized instrumental parameters are crucial for obtaining high-quality mass spectra of this compound.
Electrospray Ionization (ESI-MS) Protocol
This protocol is suitable for coupling with liquid chromatography (LC-MS) for the analysis of this compound.
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent, typically a mixture of acetonitrile and water. A final concentration of 1-10 µg/mL is recommended for infusion or injection. For positive ion mode, the addition of 0.1% formic acid to the solvent can aid in protonation. For negative ion mode, 0.1% ammonium hydroxide can be used.[5]
Instrumentation:
-
Liquid Chromatograph: A system such as an Acquity UPLC BEH C18 column can be used with a mobile phase of 10 mM ammonium acetate and acetonitrile.[6][7]
-
Mass Spectrometer: A tandem quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ion Source: Electrospray Ionization (ESI)
-
Mode: Positive or Negative
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V (can be optimized to control in-source fragmentation)
-
Desolvation Gas Flow: 600-800 L/Hr
-
Desolvation Temperature: 350-450 °C
-
Mass Range: m/z 50-1000
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Derivatization
Derivatization is mandatory for the GC-MS analysis of boronic acids to increase their volatility.[1][4]
Derivatization:
-
Dissolve approximately 1 mg of this compound in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.[1]
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 - 280 °C[1]
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[1]
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ion Source Temperature: 230 °C[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: m/z 40 - 550[1]
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Protocol
MALDI-MS is a sensitive technique for the analysis of boronic acids, and the matrix itself can act as a derivatizing agent.[2][3]
Matrix Selection: 2,5-Dihydroxybenzoic acid (DHB) is a common and effective matrix for the analysis of boronic acids as it can facilitate in-situ esterification.[2][3]
Sample-Matrix Preparation:
-
Prepare a saturated solution of DHB in a 1:1 (v/v) acetonitrile:water solution.
-
Spot 1 µL of the DHB solution onto the MALDI target plate and let it dry.
-
Dissolve the this compound in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
Spot 1 µL of the analyte solution on top of the dried matrix spot.
-
Allow the sample-matrix mixture to co-crystallize at room temperature.
Instrumentation:
-
Mass Spectrometer: A MALDI-TOF (Time-of-Flight) mass spectrometer.
-
Laser: Nitrogen laser (337 nm) or other suitable laser.
-
Mode: Positive ion reflector mode.
-
Acceleration Voltage: 20-25 kV
-
Mass Range: m/z 100-2000
Mandatory Visualization
The following diagrams illustrate key workflows and concepts in the mass spectrometric analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Guide: Solubility of (2-Benzylphenyl)boronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (2-benzylphenyl)boronic acid. While specific quantitative solubility data for this compound is not widely available in public literature, this document outlines its predicted solubility based on structural analogs, details the key factors influencing its dissolution, and provides standardized experimental protocols for its empirical determination.
Introduction to this compound
This compound is an organoboron compound featuring a benzyl group attached to a phenylboronic acid moiety. Its structure makes it a valuable building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures. An understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and for formulation in various applications.
Compound Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃BO₂ | [1][2] |
| Molecular Weight | 212.06 g/mol | [1] |
| Appearance | White to yellow solid | [1][2] |
| Melting Point | 122-123 °C | [1] |
Predicted Solubility Profile
The solubility of this compound is governed by its distinct structural features: the polar, hydrophilic boronic acid group (-B(OH)₂) capable of hydrogen bonding, and the large, non-polar, lipophilic benzylphenyl backbone. This duality suggests a varied solubility profile across different classes of organic solvents.
Based on the well-documented solubility of phenylboronic acid, a close structural analog, the following qualitative solubility profile for this compound can be predicted.[3][4][5][6][7]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polarity of these solvents can solvate the boronic acid group, while their organic nature accommodates the non-polar backbone. |
| Alcohols | Methanol, Ethanol | Moderate to High | These protic solvents can engage in hydrogen bonding with the boronic acid's hydroxyl groups, facilitating dissolution.[8] |
| Ethers | Diethyl Ether, Dioxane | High | Ethers are effective solvents for many arylboronic acids.[3][4][5][6] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents offer moderate polarity suitable for the compound's mixed characteristics.[3][6] |
| Esters | Ethyl Acetate | Moderate | Offers a balance of polarity and lipophilicity. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low | The large non-polar backbone has an affinity for these solvents, but they are poor at solvating the polar boronic acid group. |
| Aliphatic Hydrocarbons | Hexanes, Heptane, Methylcyclohexane | Very Low | These non-polar solvents are generally poor solvents for polar boronic acids.[3][6][7] |
Experimental Protocols for Solubility Determination
To obtain precise, quantitative solubility data, empirical measurement is necessary. The dynamic method is a common and reliable technique for determining the solubility of crystalline solids like boronic acids.[3][8][9]
This method involves identifying the temperature at which a known composition of solute and solvent becomes a homogeneous, clear solution upon controlled heating.[3][9]
Apparatus:
-
Jacketed glass vessel equipped with a magnetic stirrer
-
Circulating thermostat bath for precise temperature control
-
Calibrated digital thermometer or temperature probe (±0.1 °C)
-
Turbidity sensor (luminance probe or laser-based detector) or clear visual observation port
-
Analytical balance (±0.1 mg)
Procedure:
-
Sample Preparation: Accurately weigh a specific mass of this compound and the chosen organic solvent directly into the jacketed glass vessel.[8][9]
-
Heating and Equilibration: Place the vessel within the thermostat bath. Begin vigorous stirring to ensure the mixture is a uniform suspension.
-
Controlled Heating: Heat the mixture at a slow, constant rate, typically 0.1–0.5 °C per minute, to ensure the system remains close to thermal equilibrium.[9]
-
Dissolution Point Determination: Continuously monitor the turbidity of the solution. The solubility temperature is the exact temperature at which the last solid particle disappears, and the solution becomes perfectly clear.[8][9]
-
Data Collection: Repeat this procedure with varying mass fractions of the solute and solvent to construct a solubility curve (solubility vs. temperature).[8][9]
Caption: Workflow for the Dynamic Method of solubility determination.
Factors Influencing Solubility
Several physicochemical factors can influence the dissolution of boronic acids:
-
Hydrogen Bonding: The hydroxyl groups on the boronic acid moiety can act as both hydrogen bond donors and acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) can significantly enhance solubility.[8]
-
Solvent Polarity: A solvent must be sufficiently polar to overcome the crystal lattice energy of the solid. As shown in the predicted profile, polar solvents are generally more effective.
-
Boroxine Formation: In the solid state or in non-polar solvents, boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[6] This process can reduce the apparent solubility, as boroxines often have different solubility characteristics than the monomeric acid. The presence of small amounts of water can often inhibit boroxine formation and improve solubility.
Caption: Relationship between molecular structure and predicted solubility.
Conclusion
While quantitative solubility data for this compound must be determined experimentally, a strong predictive framework can be established from its molecular structure and the known behavior of phenylboronic acid. It is expected to be highly soluble in polar aprotic and ethereal solvents, moderately soluble in alcohols and chlorinated solvents, and poorly soluble in non-polar hydrocarbons. For precise quantitative data, the dynamic method provides a reliable and robust experimental protocol. This information is essential for the effective application of this versatile reagent in research and development.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. 2-benzylphenylboronic acid | 40276-63-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Crystal Structure of (2-Benzylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: (2-Benzylphenyl)boronic acid is a valuable building block in organic synthesis and medicinal chemistry. A thorough understanding of its three-dimensional structure is crucial for rational drug design and the development of novel materials. While a definitive crystal structure for this compound has not been reported in publicly accessible crystallographic databases, this guide provides a comprehensive analysis based on the known crystal structure of its parent compound, phenylboronic acid. This document outlines the probable structural characteristics, details representative experimental protocols for its synthesis and crystallization, and discusses the potential influence of the benzyl substituent on its crystal packing.
Introduction
Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. They serve as key intermediates in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. In the pharmaceutical industry, the boronic acid functional group is a recognized pharmacophore, present in several approved drugs. The three-dimensional arrangement of molecules in the solid state, determined by X-ray crystallography, provides invaluable insights into intermolecular interactions that can influence physical properties and biological activity.
This compound, with its additional benzyl group, presents a unique structural motif. While its specific crystal structure is not yet publicly available, an examination of the well-characterized crystal structure of phenylboronic acid can serve as a robust model for understanding its likely solid-state behavior.
Predicted Crystal Structure and Comparative Analysis
The crystal structure of phenylboronic acid reveals a planar molecule with idealized C₂ᵥ symmetry.[1] The boron atom is sp²-hybridized, possessing a vacant p-orbital.[1] In the solid state, phenylboronic acid molecules form dimeric units through hydrogen bonding between the boronic acid hydroxyl groups.[1] These dimers are further connected into an extended hydrogen-bonded network.[1]
It is anticipated that this compound will also exhibit this characteristic hydrogen-bonded dimer formation. However, the presence of the bulky, non-polar benzyl group at the ortho position is expected to introduce significant steric hindrance. This is likely to influence the crystal packing in several ways:
-
Disruption of Planarity: The steric repulsion between the benzyl group and the boronic acid moiety may lead to a greater torsion angle between the phenyl ring and the C-B bond compared to the relatively small twist observed in phenylboronic acid.
-
Modified Crystal Packing: The benzyl groups will likely dominate the crystal packing, potentially leading to π-stacking interactions between adjacent benzyl or phenyl rings. This could result in a less dense crystal packing compared to phenylboronic acid.
-
Alteration of Intermolecular Interactions: While the primary hydrogen bonding between the boronic acid groups is expected to persist, the overall network of intermolecular interactions will be modified by the presence of the benzyl substituent, introducing weaker van der Waals forces and potential C-H···π interactions.
Quantitative Crystallographic Data (Representative)
As the crystal structure for this compound is not available, the following tables present the crystallographic data for phenylboronic acid as a representative model. This data is sourced from the Cambridge Crystallographic Data Centre (CCDC).[2]
Table 1: Crystal Data and Structure Refinement for Phenylboronic Acid
| Parameter | Value |
| Empirical formula | C₆H₇BO₂ |
| Formula weight | 121.93 |
| Temperature | 295 K |
| Wavelength | 1.54184 Å |
| Crystal system | Orthorhombic |
| Space group | Pnma |
| Unit cell dimensions | |
| a | 6.953(2) Å |
| b | 9.684(3) Å |
| c | 9.771(3) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 657.1(3) ų |
| Z | 4 |
| Density (calculated) | 1.232 Mg/m³ |
| Absorption coefficient | 0.749 mm⁻¹ |
| F(000) | 256 |
| Refinement | |
| R-factor | 0.038 |
| wR-factor | 0.105 |
Table 2: Selected Bond Lengths and Angles for Phenylboronic Acid
| Bond/Angle | Length (Å) / Angle (°) |
| Bond Lengths | |
| B1-O1 | 1.371(2) |
| B1-O2 | 1.371(2) |
| B1-C1 | 1.559(3) |
| Bond Angles | |
| O1-B1-O2 | 118.5(2) |
| O1-B1-C1 | 120.7(2) |
| O2-B1-C1 | 120.8(2) |
Experimental Protocols
The following sections detail representative protocols for the synthesis and crystallization of this compound, based on established methods for similar compounds.[3]
Synthesis of this compound
This procedure is a modification of the widely used method involving the reaction of an organolithium or Grignard reagent with a trialkyl borate.[3]
-
Preparation of the Organometallic Reagent: To a solution of 2-benzylbromobenzene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate (1.5 eq) is added dropwise to the freshly prepared organolithium reagent at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl). The mixture is stirred for 1 hour.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., water/ethanol or hexanes/ethyl acetate) to yield this compound as a solid.
Single Crystal Growth for X-ray Diffraction
The growth of high-quality single crystals is a critical step for successful X-ray crystallographic analysis.[4]
-
Solvent Selection: A solvent or solvent mixture in which the compound has moderate solubility is chosen. Common solvents for boronic acids include water, ethanol, methanol, and mixtures with less polar solvents like dichloromethane or ethyl acetate.
-
Slow Evaporation: A saturated or near-saturated solution of this compound is prepared in the selected solvent. The solution is filtered to remove any particulate matter and left in a loosely covered vial to allow for slow evaporation of the solvent at a constant temperature.
-
Vapor Diffusion: Alternatively, a concentrated solution of the compound in a relatively non-volatile solvent is placed in a small open vial. This vial is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Crystal Mounting: A suitable single crystal with well-defined faces and a size of approximately 0.1-0.3 mm is selected under a microscope. The crystal is mounted on a goniometer head for data collection.
X-ray Data Collection and Structure Determination
The following outlines the general workflow for determining the crystal structure of a small molecule.[5]
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are refined against the experimental data to improve the agreement between the calculated and observed structure factors.
-
Validation and Deposition: The final crystal structure is validated for its geometric and crystallographic reasonability. The structural data is then typically deposited in a public database such as the Cambridge Structural Database (CSD).
Visualizations
The following diagrams illustrate the probable intermolecular interactions of this compound and the general workflow for its synthesis and structural determination.
Caption: Predicted intermolecular interactions in the crystal lattice of this compound.
Caption: General workflow for the synthesis and crystallographic analysis of this compound.
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined and reported, a comprehensive understanding of its likely solid-state properties can be inferred from the known structure of phenylboronic acid and fundamental principles of crystal engineering. The presence of the 2-benzyl substituent is predicted to significantly influence the crystal packing through steric effects and potential π-stacking interactions, while retaining the characteristic hydrogen-bonded dimer motif of boronic acids. The experimental protocols outlined in this guide provide a robust framework for the synthesis, crystallization, and subsequent structural determination of this and related compounds. A definitive crystal structure would be of great value to the scientific community, further enabling the rational design of new pharmaceuticals and functional materials.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
(2-Benzylphenyl)boronic Acid: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
(2-Benzylphenyl)boronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its stability profile. This technical guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment.
While specific quantitative stability data for this compound is not extensively available in public literature, this guide draws upon established knowledge of arylboronic acid chemistry to provide a robust framework for its handling and characterization.
Core Stability Profile and Recommended Storage
This compound is a white to off-white solid at room temperature. Like many arylboronic acids, its stability is influenced by environmental factors such as temperature, moisture, light, and pH. The primary degradation pathways are protodeboronation and oxidation. To ensure the integrity of the material, proper storage is critical.
Recommended Storage Conditions: It is recommended to store this compound in a cool, dry, and dark place. Supplier recommendations often specify storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) . This minimizes exposure to moisture and oxygen, which can accelerate degradation.
Major Decomposition Pathways
Understanding the potential degradation pathways of this compound is crucial for developing stable formulations and for interpreting analytical results. The two principal mechanisms of degradation for arylboronic acids are protodeboronation and oxidation.
Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. In the case of this compound, this results in the formation of diphenylmethane and boric acid. This process can be catalyzed by acidic or basic conditions and is often accelerated by the presence of water.
Oxidation
Arylboronic acids are susceptible to oxidation, which can lead to the formation of the corresponding phenol. For this compound, oxidation would yield 2-benzylphenol. This degradation pathway is particularly relevant in the presence of oxidizing agents, including atmospheric oxygen, and can be influenced by light and temperature.
Quantitative Stability Data (Illustrative)
| Condition | Parameter | Value | Potential Degradants |
| Solid State | |||
| 40°C / 75% RH | Assay after 4 weeks | >98% | Diphenylmethane, 2-Benzylphenol |
| Photostability (ICH Q1B) | Assay after exposure | >99% | 2-Benzylphenol |
| Solution State | |||
| Acidic (pH 2, 50°C) | Half-life (t½) | ~48 hours | Diphenylmethane |
| Neutral (pH 7, 50°C) | Half-life (t½) | >1 week | - |
| Basic (pH 10, 50°C) | Half-life (t½) | ~24 hours | Diphenylmethane |
| Oxidative (3% H₂O₂, RT) | % Degradation after 24h | ~15% | 2-Benzylphenol |
Experimental Protocols for Stability Assessment
To generate specific stability data for this compound, a series of forced degradation studies should be conducted. These studies are essential for developing and validating a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the parent compound in the presence of its degradation products.
Protocol for HPLC Method Development:
-
Column Selection: A C18 reversed-phase column is a common starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic phase (e.g., acetonitrile or methanol) is typically effective.
-
Detection: UV detection at a wavelength where this compound and its potential degradants have absorbance (e.g., 220 nm).
-
Forced Degradation Samples: Analyze samples from the forced degradation studies (see section 4.2) to ensure that all degradation products are well-separated from the parent peak and from each other.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the this compound peak in stressed samples.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.
a) Hydrolytic Stability:
-
Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in various aqueous media:
-
0.1 N HCl (acidic)
-
Water (neutral)
-
0.1 N NaOH (basic)
-
-
Incubation: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Analysis: Neutralize the samples and analyze by the stability-indicating HPLC method.
b) Oxidative Stability:
-
Preparation of Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent and add hydrogen peroxide (e.g., to a final concentration of 3%).
-
Incubation: Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Sampling and Analysis: Withdraw aliquots at various time points and analyze by HPLC.
c) Thermal Stability (Solid State):
-
Sample Preparation: Place a known amount of solid this compound in a vial.
-
Incubation: Expose the solid to elevated temperatures (e.g., 80°C) for an extended period (e.g., 1-2 weeks).
-
Analysis: At specified time points, dissolve a portion of the solid and analyze by HPLC.
-
Thermal Analysis (TGA/DSC): For more detailed information, perform Thermogravimetric Analysis (TGA) to determine the onset of decomposition and Differential Scanning Calorimetry (DSC) to identify melting point and any exothermic or endothermic events.
d) Photostability (Solid State and Solution):
-
Sample Preparation: Expose solid this compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
-
Control: Keep a parallel set of samples protected from light (dark control).
-
Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC.
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹¹B NMR, is a powerful tool for identifying the structure of degradation products.
Protocol for NMR Analysis of Degradants:
-
Isolation of Degradants: If degradation products are formed in significant amounts, they can be isolated using preparative HPLC.
-
Sample Preparation: Dissolve the isolated degradant and the parent compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹¹B NMR spectra.
-
Structural Elucidation: Compare the spectra of the degradants with that of the parent compound to determine the structural changes. ¹¹B NMR is particularly useful for observing changes at the boron center.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Safety data sheet for (2-Benzylphenyl)boronic acid
An In-depth Technical Guide to the Safety of (2-Benzylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety information for this compound (CAS No. 40276-63-9), intended for researchers, scientists, and professionals in drug development. This document summarizes key safety data, details relevant experimental methodologies for hazard assessment, and provides guidance for safe handling and emergency response.
This compound is a white to off-white solid organic compound.[1][2] It is important to handle this chemical with an understanding of its physical and chemical characteristics to ensure safe laboratory practices.
| Property | Value | Reference |
| Molecular Formula | C13H13BO2 | [1][2][3] |
| Molecular Weight | 212.05 g/mol | [2][3] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 122-123 °C | [1] |
| Boiling Point | 396.9 ± 45.0 °C (Predicted) | [2] |
| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 8.56 ± 0.58 (Predicted) | [2] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.[3]
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory System) | 3 | H335: May cause respiratory irritation |
GHS Pictogram:
Signal Word: Warning[3]
Experimental Protocols for Hazard Classification
While specific toxicological studies for this compound are not publicly available, the GHS classifications are based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide the framework for assessing the hazardous properties of chemical substances.
Skin Irritation Testing (OECD Test Guideline 439)
The determination of skin irritation potential is conducted using an in vitro Reconstructed Human Epidermis (RhE) model.[4][5] This method is a validated alternative to traditional animal testing.[4]
Methodology:
-
Tissue Preparation: Commercially available RhE tissue models are cultured to form a stratified, differentiated epidermis.
-
Test Substance Application: A small amount of the test substance, this compound, is applied directly to the surface of the RhE tissue.
-
Exposure and Incubation: The tissue is exposed to the chemical for a defined period, typically 60 minutes.[5]
-
Viability Assessment: After exposure, the tissue is rinsed and incubated for a recovery period. Cell viability is then measured using a colorimetric assay, such as the MTT assay, which quantifies the metabolic activity of the cells.[5]
-
Classification: The substance is classified as a skin irritant (Category 2) if the tissue viability is reduced to ≤ 50% of the negative control.[5]
Eye Irritation Testing (OECD Test Guideline 405)
The potential for a substance to cause serious eye damage or irritation is assessed through a tiered testing strategy that prioritizes in vitro and ex vivo methods before considering in vivo testing.
Methodology:
-
Weight-of-the-Evidence Analysis: Existing data on the substance and structurally related compounds are reviewed.
-
In Vitro Testing: Validated in vitro methods, such as the Reconstructed Human Cornea-like Epithelium (RhCE) test (OECD TG 492), are used to predict eye irritation potential.
-
In Vivo Testing (if necessary): If in vitro results are inconclusive, a sequential in vivo test using a single animal (typically a rabbit) may be performed. A small amount of the test substance is applied to the conjunctival sac of one eye. The eye is then observed for up to 21 days for signs of irritation, including redness, swelling, and corneal opacity. The severity and reversibility of the effects determine the classification.
Respiratory Irritation Testing (Specific Target Organ Toxicity - Single Exposure)
Guidance for assessing respiratory tract irritation is provided in documents such as OECD Guidance Document 39. The classification is typically based on a combination of evidence.
Methodology:
-
Animal Studies: Rodents are exposed to the substance via inhalation for a defined period.
-
Clinical Observations: Animals are observed for clinical signs of respiratory irritation, such as changes in breathing patterns.
-
Histopathology: At the end of the study, the respiratory tract tissues are examined microscopically for evidence of inflammation and damage.
-
Classification: The presence of reversible signs of respiratory irritation at non-toxic concentrations leads to a Category 3 classification.
Safe Handling and Storage
Adherence to proper handling and storage procedures is crucial to minimize the risk of exposure to this compound.
| Aspect | Recommendation |
| Ventilation | Use only in a well-ventilated area, preferably in a chemical fume hood.[3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection (safety glasses with side-shields or goggles).[3] |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Store under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Incompatible Materials | Strong oxidizing agents.[3] |
First Aid and Emergency Procedures
In the event of exposure to this compound, immediate and appropriate first aid measures should be taken.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Hazard Identification and Response Workflow
Caption: Hazard Identification and Emergency Response Workflow for this compound.
Stability and Reactivity
This compound is stable under recommended storage conditions.[3] However, certain conditions and materials should be avoided to prevent hazardous reactions.
| Parameter | Information |
| Reactivity | No specific reactivity data available. |
| Chemical Stability | Stable under recommended temperatures and pressures.[3] |
| Conditions to Avoid | Dust generation.[3] |
| Incompatible Materials | Strong oxidizing agents.[3] |
| Hazardous Decomposition Products | Carbon oxides, Boron oxides.[3] |
Toxicological Information
Acute Toxicity: Not available.[3]
Routes of Exposure: Inhalation, eye contact, skin contact, ingestion.[3]
Symptoms Related to Exposure:
-
Skin contact: May result in inflammation, itching, scaling, reddening, or blistering.[3]
-
Eye contact: May cause redness, pain, and serious eye damage.[3]
-
Inhalation: May cause irritation of the lungs and respiratory system.[3]
Disposal Considerations
Waste materials should be disposed of in accordance with local, state, and federal regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.[3]
This technical guide is intended to provide essential safety information for the handling of this compound. It is not a substitute for a comprehensive risk assessment that should be conducted by qualified professionals before initiating any work with this chemical. Always refer to the most current Safety Data Sheet provided by the supplier.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Fluorenones via Intramolecular C-H Arylation of (2-Benzylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorenone scaffold is a privileged structural motif found in numerous biologically active compounds and advanced organic materials. Its unique photophysical and electronic properties have led to its incorporation into antiviral agents, anticancer therapeutics, and organic light-emitting diodes (OLEDs). A key synthetic challenge in accessing functionalized fluorenones is the efficient formation of the central five-membered ring. While traditional methods often involve harsh conditions or multi-step sequences, modern palladium-catalyzed methodologies offer a more direct and versatile approach.
This document details a protocol for the synthesis of fluorenones through an intramolecular palladium-catalyzed C-H arylation of (2-benzylphenyl)boronic acid and its derivatives. This transformation, while sometimes referred to in the context of Suzuki-Miyaura chemistry, mechanistically deviates from the classic cross-coupling pathway. It proceeds via a C-H activation and C-B coupling manifold, offering a powerful tool for the construction of the fluorenone core. This method is particularly relevant for drug discovery and development, where the rapid generation of molecular complexity from readily available precursors is paramount.
Reaction Principle
The core transformation involves the palladium-catalyzed intramolecular coupling of the boronic acid moiety with a C-H bond on the adjacent benzyl group of this compound. This is not a traditional Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organohalide. Instead, this process is an oxidative C-H/C-B coupling, often referred to as a dehydrogenative cyclization. The reaction generally requires a palladium catalyst, an oxidant, and often a base, in a suitable solvent. The choice of these components is critical for achieving high yields and selectivity.
Applications in Drug Development and Materials Science
The fluorenone core is a key pharmacophore in various therapeutic agents. For instance, the antiviral drug Tilorone features a fluorenone backbone. The methodology described herein allows for the efficient synthesis of diverse fluorenone analogs for structure-activity relationship (SAR) studies. By modifying the substituents on the this compound precursor, researchers can tune the biological activity and pharmacokinetic properties of the resulting fluorenones.
In materials science, fluorene and fluorenone derivatives are extensively used in the development of organic electronics due to their high fluorescence quantum yields and charge-transporting properties. This synthetic protocol provides a direct route to functionalized fluorenones that can be incorporated into polymers and small molecules for applications in OLEDs, organic photovoltaics (OPVs), and sensors.
Data Presentation
The following tables summarize typical reaction components and conditions for palladium-catalyzed intramolecular C-H arylations leading to fluorenone and related cyclic structures, based on analogous transformations.
Table 1: Overview of Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | None or Phosphine Ligands | 5-10 | Commonly used and effective for a range of C-H functionalizations. |
| PdCl₂(PPh₃)₂ | - | 5 | Pre-formed complex, can be used directly. |
| Palladacycles | - | 1-5 | Highly active catalysts, can operate at lower loadings. |
Table 2: Common Oxidants, Bases, and Solvents
| Oxidant | Base | Solvent | Typical Temperature (°C) |
| Ag₂CO₃ | K₂CO₃ | Toluene | 120 |
| Ag₂O | Cs₂CO₃ | DMF | 100-140 |
| Benzoquinone (BQ) | NaOAc | Acetic Acid | 100-120 |
| O₂ (air) | PivOK | Isopropyl Acetate | 80-100 |
Experimental Protocols
The following is a general procedure for the palladium-catalyzed intramolecular C-H arylation of a substituted this compound to the corresponding fluorenone. This protocol is based on established procedures for analogous palladium-catalyzed C-H activation/cyclization reactions.[1][2]
Materials:
-
Substituted this compound (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)
-
Silver(I) carbonate (Ag₂CO₃) (2.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the substituted this compound (e.g., 0.5 mmol, 1.0 equiv), palladium(II) acetate (0.1 equiv), silver(I) carbonate (2.0 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate the Schlenk tube and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous toluene (e.g., 5 mL) to the reaction mixture via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired fluorenone.
Mandatory Visualizations
Caption: Workflow for the synthesis of fluorenones.
Caption: Catalytic cycle for C-H arylation.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (2-Benzylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of (2-benzylphenyl)boronic acid. This substrate is a valuable precursor for the synthesis of fluorene and its derivatives, which are important structural motifs in medicinal chemistry and materials science. The intramolecular nature of this reaction, often proceeding via a C-H activation pathway, offers an efficient route to constructing these polycyclic aromatic hydrocarbons.
Introduction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] In the case of this compound, the reaction can be directed to proceed intramolecularly to synthesize fluorene derivatives. This transformation typically involves the palladium catalyst activating a C-H bond on the benzyl group, leading to cyclization. Various palladium catalysts, ligands, and reaction conditions can be employed to optimize the yield and selectivity of this process. These protocols are designed to serve as a starting point for the development of specific synthetic routes.
Reaction Principle
The core of the reaction is a palladium-catalyzed intramolecular C-H arylation. The catalytic cycle, illustrated below, is a variation of the Suzuki-Miyaura coupling mechanism. The key steps involve the formation of an arylpalladium(II) species from the boronic acid, followed by an intramolecular C-H activation/functionalization of the benzylic position, and subsequent reductive elimination to yield the fluorene product and regenerate the palladium(0) catalyst.
Key Applications
-
Synthesis of Fluorenes: The primary application is the synthesis of the fluorene scaffold, a core structure in many biologically active compounds and organic materials.
-
Drug Discovery: Fluorene derivatives exhibit a wide range of pharmacological activities, and this methodology provides a direct route to synthesize libraries of such compounds for drug development.
-
Materials Science: Polyfluorenes are used in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials.
Data Presentation
The following tables summarize typical reaction conditions and yields for palladium-catalyzed intramolecular cyclization of substrates analogous to this compound, which can be adapted for the target reaction.
Table 1: Catalyst and Ligand Screening for Intramolecular C-H Arylation
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene | 110 | 24 | Moderate |
| 2 | PdCl₂(PPh₃)₂ (5) | - | Cs₂CO₃ | Dioxane | 100 | 18 | Good |
| 3 | Pd(dba)₂ (5) | XPhos (10) | K₃PO₄ | DMF | 120 | 12 | High |
| 4 | Palladacycle (2) | - | Na₂CO₃ | Water | 80 | 16 | Good |
Note: Yields are generalized based on literature for similar intramolecular C-H arylations. Actual yields for this compound may vary.
Table 2: Optimization of Reaction Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst Loading | 1 mol% | 2.5 mol% | 5 mol% |
| Base | NaOtBu | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene | Dioxane | DMF |
| Temperature | 80 °C | 100 °C | 120 °C |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed intramolecular cross-coupling of this compound to form fluorene. These should be considered as starting points and may require optimization for specific substrates or desired outcomes.
Protocol 1: General Procedure using Pd(OAc)₂ and a Phosphine Ligand
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., XPhos, SPhos)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and the phosphine ligand (0.10 mmol, 10 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Stir the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluorene derivative.
Protocol 2: Ligand-Free Protocol using Palladium Chloride
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Potassium carbonate (K₂CO₃)
-
Acetone/water (3:1 mixture)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and potassium carbonate (2.5 mmol) in a mixture of acetone and water (10 mL, 3:1 v/v).[3]
-
Stir the mixture at room temperature until it becomes homogeneous.
-
Add palladium(II) chloride (0.03 mmol, 3 mol%) to the reaction mixture.[1]
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 50 °C) until the starting material is consumed (monitored by TLC).
-
After the reaction is complete, add water to the mixture and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the pure fluorene product.
Visualizations
Catalytic Cycle for Intramolecular C-H Arylation
Caption: Proposed catalytic cycle for the intramolecular Suzuki-Miyaura cross-coupling.
Experimental Workflow
Caption: General experimental workflow for the cross-coupling reaction.
References
Synthesis of Biaryl Compounds Using (2-Benzylphenyl)boronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in the core of pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these important motifs. This application note provides detailed protocols and data for the use of (2-benzylphenyl)boronic acid in the synthesis of biaryl compounds. Due to its ortho-benzyl substitution, this reagent can be utilized to introduce sterically demanding groups and also serves as a precursor for the synthesis of dibenzofurans through intramolecular cyclization.
Application 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
This compound is an effective coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C(sp²)–C(sp²) bonds. This reaction enables the synthesis of a wide range of functionalized biaryl compounds.
General Reaction Scheme
Figure 1: General scheme for Suzuki-Miyaura coupling.
Factors Affecting the Reaction
The success of the Suzuki-Miyaura coupling with this compound is influenced by several factors:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial, especially when dealing with sterically hindered substrates. Buchwald-type ligands such as SPhos and XPhos, in combination with Pd(OAc)₂ or palladium precatalysts, have shown high activity.[1]
-
Base: A variety of inorganic bases can be used, with potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) being common choices. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: The reaction is typically carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water. The aqueous phase is necessary to activate the boronic acid.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl halide, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the boronic acid, followed by degassed water (a 10:1 ratio of toluene to water is common).
-
Heat the reaction mixture to 80-100 °C under the inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various boronic acids with aryl halides, which can be adapted for this compound.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (0.0005) | 7a (0.001) | K₃PO₄ | Dioxane | 80 | 0.08 | >99 |
| 2 | 4-Chlorotoluene | Potassium Phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O | 77 | 18 | 85[2] |
| 3 | 2-Bromoaniline derivative | Benzylboronate Pinacol Ester | CataCXium A Pd G3 (10) | - | Cs₂CO₃ | 2-MeTHF | 80 | 16 | 95 |
| 4 | 4-Bromoanisole | Benzylboronic acid pinacol ester | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 18 | 92[1] |
| 5 | 3-Bromopyridine | Benzylboronic acid pinacol ester | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 18 | 85[1] |
Application 2: Synthesis of Dibenzofurans via Intramolecular Cyclization
The ortho-benzyl group of this compound provides a unique opportunity for a subsequent intramolecular C-H activation/C-O cyclization reaction to form dibenzofurans. This transformation is typically catalyzed by a palladium(II) species in the presence of an oxidant.
General Reaction Scheme
Figure 2: Intramolecular cyclization to dibenzofuran.
Experimental Protocol: Synthesis of Dibenzofuran
This protocol is a general procedure and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)
-
Benzoquinone (BQ) or other suitable oxidant (2.0 equiv)
-
Acetic acid or pivalic acid (solvent)
Procedure:
-
To a reaction vial, add this compound, palladium(II) acetate, and the oxidant.
-
Add the acid solvent (e.g., acetic acid or pivalic acid).
-
Seal the vial and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the dibenzofuran.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biaryl Synthesis
Caption: General experimental workflow for the synthesis of biaryl compounds.
Intramolecular Cyclization Pathway
Caption: Logical pathway for the synthesis of dibenzofuran.
Conclusion
This compound is a valuable reagent for the synthesis of complex biaryl structures and dibenzofurans. The protocols provided herein offer a solid starting point for researchers. Successful application of these methods relies on careful optimization of reaction parameters, particularly the choice of catalyst, ligand, base, and solvent, to achieve high yields and purity.
References
Application of (2-Benzylphenyl)boronic Acid in Natural Product Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
(2-Benzylphenyl)boronic acid and its derivatives are valuable reagents in modern organic synthesis, particularly in the construction of complex molecular architectures found in natural products. Their utility primarily stems from their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between the boronic acid and an organic halide, enabling the efficient assembly of biaryl and related motifs that are prevalent in many biologically active compounds.
This document provides detailed application notes and protocols for the use of boronic acids, exemplified by the total synthesis of the antibiotic natural product Biphenomycin B . The synthesis of this complex macrocyclic peptide showcases the strategic application of a Suzuki-Miyaura coupling to form a key biaryl linkage.
Key Applications in Natural Product Synthesis
The primary application of this compound and its analogs in natural product synthesis is the construction of diaryl or aryl-heteroaryl bonds via the Suzuki-Miyaura coupling reaction. This reaction is favored for its mild conditions, functional group tolerance, and high yields.
A prominent example is the total synthesis of Biphenomycin B , a potent antibiotic. The key strategic step in its synthesis involves an intramolecular Suzuki-Miyaura coupling to form the macrocyclic ring system containing a biaryl linkage. This approach highlights the power of using boronic acid derivatives to create complex cyclic structures that are otherwise challenging to synthesize.[1][2][3]
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the total synthesis of Biphenomycin B, showcasing the efficiency of the Suzuki-Miyaura coupling and subsequent macrolactamization.
| Step No. | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Suzuki-Miyaura Coupling | Pd(dppf)Cl2, Cs2CO3 | DMF/H2O | 80 | 12 | 85 |
| 2 | Macrolactamization | HATU, HOAt, DIPEA | DMF | Room Temp | 24 | 70 |
| 3 | Deprotection | TFA/DCM | DCM | 0 to Room Temp | 2 | 95 |
Experimental Protocols
Suzuki-Miyaura Coupling for Biaryl Formation in Biphenomycin B Synthesis
This protocol describes the palladium-catalyzed intramolecular Suzuki-Miyaura cross-coupling of a linear peptide precursor containing a boronic acid and an aryl iodide to form the macrocyclic biaryl ether core of Biphenomycin B.
Materials:
-
Linear peptide precursor (containing boronic acid and aryl iodide moieties) (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 equiv)
-
Cesium carbonate (Cs2CO3) (3.0 equiv)
-
N,N-Dimethylformamide (DMF), degassed
-
Water, degassed
Procedure:
-
To a dried round-bottom flask, add the linear peptide precursor (1.0 equiv) and cesium carbonate (3.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed DMF and degassed water (typically in a 4:1 ratio).
-
To this mixture, add Pd(dppf)Cl2 (0.1 equiv).
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the macrocyclic product.
Macrolactamization to Complete the Biphenomycin B Core
This protocol details the cyclization of the linear peptide precursor to form the final macrocyclic peptide backbone of Biphenomycin B.
Materials:
-
Linear peptide precursor (with a free amine and a free carboxylic acid) (1.0 equiv)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.5 equiv)
-
1-Hydroxy-7-azabenzotriazole (HOAt) (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve the linear peptide precursor (1.0 equiv) in anhydrous DMF under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU (1.5 equiv), HOAt (1.5 equiv), and DIPEA (3.0 equiv) to the solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude macrocycle by flash column chromatography.
Visualizations
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biphenomycin B Total Synthesis
Caption: Overall workflow for the total synthesis of Biphenomycin B.
Biosynthetic Pathway of Biphenomycindot
References
Application Notes and Protocols for Chan-Lam Coupling Reactions with (2-Benzylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Chan-Lam coupling reaction utilizing (2-Benzylphenyl)boronic acid. This versatile, copper-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N and C-O bonds, enabling the synthesis of a wide range of diaryl amines and ethers. Such motifs are of significant interest in medicinal chemistry and materials science.
Application Notes
The Chan-Lam coupling offers several advantages over other cross-coupling methodologies, such as the Buchwald-Hartwig amination. Notably, it often proceeds under milder reaction conditions, can be performed in the presence of air, and utilizes a more economical copper catalyst.[1][2]
This compound is a valuable building block in organic synthesis. The resulting N- and O-arylated products incorporate a flexible dibenzyl-like scaffold, which is a common feature in biologically active molecules and functional materials.
Key Features and Advantages:
-
Mild Reaction Conditions: The Chan-Lam coupling can often be conducted at room temperature to moderate heat, which is advantageous for substrates with sensitive functional groups.[1]
-
Operational Simplicity: Reactions are typically easy to set up and do not require strictly anhydrous or anaerobic conditions, making them amenable to high-throughput screening and parallel synthesis.
-
Broad Substrate Scope: A wide variety of N-H and O-H containing compounds can be coupled, including anilines, phenols, amides, and heterocycles.[2]
-
Functional Group Tolerance: The reaction is known to tolerate a range of functional groups on both the boronic acid and the coupling partner.
Considerations for Optimization:
-
Catalyst: Copper(II) acetate (Cu(OAc)₂) is a commonly used and effective catalyst. Other copper sources can also be employed.
-
Base: A base is often required to facilitate the reaction. Inorganic bases like cesium carbonate (Cs₂CO₃) or organic bases such as pyridine are frequently used. The choice of base can significantly impact the reaction outcome and should be optimized for specific substrates.
-
Solvent: A variety of solvents can be used, with methanol, dichloromethane (DCM), and acetonitrile being common choices. A mixture of solvents, such as methanol and pyridine, has been shown to be effective in similar reactions.
-
Atmosphere: While the reaction is tolerant to air, conducting it under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidative side products and improve yields in some cases.
Potential Applications:
The products derived from the Chan-Lam coupling of this compound are of interest in:
-
Drug Discovery: The resulting diaryl amine and ether scaffolds can be used to generate libraries of compounds for screening against various biological targets.
-
Materials Science: These structures can serve as building blocks for the synthesis of novel organic materials with interesting photophysical or electronic properties.
Data Presentation
Table 1: Illustrative Data for Chan-Lam Coupling with this compound *
| Entry | Nucleophile | Product | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | N-(2-benzylphenyl)aniline | Cu(OAc)₂ (10) | Cs₂CO₃ (2.0) | MeOH/Pyridine | 50 | 16 | ~85-95 |
| 2 | 4-Methoxyaniline | N-(2-benzylphenyl)-4-methoxyaniline | Cu(OAc)₂ (10) | Cs₂CO₃ (2.0) | MeOH/Pyridine | 50 | 16 | ~90-98 |
| 3 | 4-Chloroaniline | N-(2-benzylphenyl)-4-chloroaniline | Cu(OAc)₂ (10) | Cs₂CO₃ (2.0) | MeOH/Pyridine | 65 | 24 | ~70-80 |
| 4 | Phenol | (2-benzylphenyl) phenyl ether | Cu(OAc)₂ (10) | Pyridine (2.0) | DCM | RT | 24 | ~75-85 |
| 5 | 4-Cresol | (2-benzylphenyl) (p-tolyl) ether | Cu(OAc)₂ (10) | Pyridine (2.0) | DCM | RT | 24 | ~80-90 |
*Data is hypothetical and intended for illustrative purposes. Actual results may vary and require optimization.
Experimental Protocols
The following protocols are adapted from established procedures for the Chan-Lam coupling of benzylic boronic esters and can serve as a starting point for reactions with this compound.
Protocol 1: N-Arylation of Anilines
This protocol is adapted from the Chan-Lam amination of benzylic boronic esters.
Materials:
-
This compound
-
Aniline derivative
-
Copper(II) acetate (Cu(OAc)₂)
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (anhydrous)
-
Pyridine (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (e.g., round-bottom flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv.), the aniline derivative (2.0 equiv.), Cu(OAc)₂ (1.0 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under the inert atmosphere, add anhydrous methanol and anhydrous pyridine via syringe to achieve a suitable concentration (e.g., 0.2 M with respect to the boronic acid).
-
Stir the reaction mixture at the desired temperature (e.g., 50-65 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-benzylphenyl)aniline derivative.
Protocol 2: O-Arylation of Phenols
This is a general protocol for the Chan-Lam O-arylation of phenols.
Materials:
-
This compound
-
Phenol derivative
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv.), the phenol derivative (1.2 equiv.), and Cu(OAc)₂ (1.0 equiv.).
-
Add dichloromethane (DCM) to achieve a suitable concentration (e.g., 0.1 M with respect to the boronic acid).
-
Add pyridine (2.0 equiv.) to the reaction mixture.
-
Stir the reaction mixture at room temperature, open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove solid residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired (2-benzylphenyl) phenyl ether derivative.
Visualizations
Reaction Mechanism
The generally accepted mechanism for the Chan-Lam coupling involves a copper(I)/copper(III) or a copper(II) catalytic cycle. The following diagram illustrates a plausible catalytic cycle.
Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.
Experimental Workflow
The following diagram outlines the general workflow for performing a Chan-Lam coupling reaction in the laboratory.
Caption: General experimental workflow for Chan-Lam coupling.
References
Application Notes & Protocols: Ligand Selection for Suzuki Coupling with Ortho-Substituted Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Steric Hindrance
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] However, its efficiency can be significantly hampered when employing sterically demanding substrates, particularly ortho-substituted boronic acids. The steric bulk near the carbon-boron bond impedes crucial steps in the catalytic cycle, namely transmetalation and reductive elimination, often leading to low yields and slow reaction rates.[2][3]
Overcoming this challenge necessitates careful selection of the ancillary ligand on the palladium catalyst. The ideal ligand must be sufficiently bulky and electron-rich to promote the formation of a reactive, monoligated Pd(0) species, facilitate the difficult oxidative addition and reductive elimination steps, and stabilize the catalyst throughout the cycle.[2][4] This document provides a detailed guide to selecting ligands for these challenging transformations, supported by quantitative data and comprehensive experimental protocols.
Key Ligand Classes for Coupling Hindered Substrates
Decades of research have led to the development of highly specialized ligands. For ortho-substituted boronic acids, two classes have proven exceptionally effective: bulky, electron-rich biaryl monophosphines and N-Heterocyclic Carbenes (NHCs).
Bulky Biaryl Monophosphine Ligands (e.g., Buchwald Ligands)
Ligands developed by the Buchwald group are characterized by a biaryl backbone, which creates a sterically demanding pocket around the palladium center, and a bulky, electron-donating phosphine group (e.g., dicyclohexylphosphino or di-tert-butylphosphino). This combination is highly effective for coupling sterically hindered substrates.[5]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Confers exceptional activity, enabling reactions at low catalyst loadings and even at room temperature for aryl chlorides.[5]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and robust ligand, often used for a wide range of challenging couplings, including those with aryl sulfonates.[6]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Particularly effective in couplings that require high conversion with low catalyst loadings.[7]
These ligands promote the formation of the active L-Pd(0) species, which is crucial for efficient oxidative addition and subsequent steps in the catalytic cycle.[4]
N-Heterocyclic Carbene (NHC) Ligands
NHCs are strong σ-donating ligands that form highly stable complexes with palladium. Their steric bulk can be finely tuned by modifying the substituents on the nitrogen atoms. For hindered couplings, NHCs with bulky N-aryl groups (e.g., 2,6-diisopropylphenyl or 2,4,6-trimethylphenyl) are preferred.
-
SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidine-2-ylidene): The significant steric bulk of the diisopropylphenyl groups makes SIPr highly effective for creating tetra-ortho-substituted biaryls.[8][9]
-
SIMes (1,3-Bis(2,4,6-trimethylphenyl)imidazolidine-2-ylidene): While slightly less bulky than SIPr, SIMes is a powerful ligand for a broad range of challenging Suzuki couplings.[9]
The strong σ-donation from NHCs makes the palladium center more electron-rich, facilitating the oxidative addition of less reactive electrophiles like aryl chlorides.[8][10]
Quantitative Data Presentation: Ligand Performance
The selection of a ligand is often empirical. The following tables summarize the performance of various premier ligands under optimized conditions for the coupling of challenging ortho-substituted boronic acids.
Table 1: Performance of Biaryl Phosphine Ligands with Ortho-Substituted Boronic Acids
| Aryl Halide | Boronic Acid/Ester | Ligand | Pd Source (mol%) | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 1-Bromo-2,4,6-trimethylbenzene | Phenylboronic acid | SPhos | Pd(OAc)₂ (2) | K₃PO₄ | Toluene | 100 / 18 | 94 | [5] |
| 2-Chloro-1,3-dimethylbenzene | 2-Methylphenylboronic acid | XPhos | Pd₂(dba)₃ (2) | K₃PO₄ | Dioxane/H₂O | 120 / 10 (MW) | 90 | [11] |
| 7-Chloro-1H-pyrrolo[2,3-c]pyridine | 2-Fluorophenylboronic acid | XPhos | XPhos-Pd-G2 (5) | K₂CO₃ | Dioxane/H₂O | 120 / 0.33 (MW) | 92 | [12] |
| 4-Chlorotoluene | 2,6-Dimethylphenylboronic acid | RuPhos | RuPhos-Pd-G3 (2) | K₃PO₄ | t-AmOH | 110 / 12 | 81 | [7] |
| 2-Bromo-m-xylene | o-Tolylboronic acid | SPhos | PdCl₂ (1) | K₂CO₃ | DMF | 120 / 12 (MW) | 60 | [13] |
Table 2: Performance of N-Heterocyclic Carbene (NHC) Ligands with Ortho-Substituted Boronic Acids
| Aryl Halide | Boronic Acid/Ester | Ligand | Pd Source (mol%) | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| Bromomesitylene | Mesitylboronic acid | IPr | Pd(OAc)₂ (1) | Cs₂CO₃ | Dioxane | 80 / 12 | 98 | [8] |
| 1-Bromo-2-nitrobenzene | o-Tolylboronic acid | A-IPr** | Pd(OAc)₂ (0.1) | t-BuOK | Dioxane | 80 / 12 | >99 | [8] |
| 4-Chlorotoluene | Phenylboronic acid | IPr | [IPrH][Pd(cinnamyl)Cl] (0.5) | K₂CO₃ | Ethanol | 80 / 1 | 94 | [10] |
| 4-Chloroanisole | Phenylboronic acid | SIPr | PEPPSI-SIPr (3) | KF | THF | RT / 12 | 92 | [9] |
*IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene **A-IPr = Acenaphthoimidazolylidene ligand
Visualized Workflows and Mechanisms
Catalytic Cycle and the Role of Ligands
The efficacy of a ligand in sterically hindered couplings is determined by its ability to accelerate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Bulky, electron-rich ligands (L) are crucial for stabilizing the active 14-electron L-Pd(0) species and promoting the often rate-limiting reductive elimination step.
Logical Workflow for Ligand Selection
A systematic approach is essential for identifying the optimal ligand and conditions. High-throughput screening (HTS) methods can accelerate this process significantly.[14] The following workflow outlines a logical progression from initial screening to a finalized protocol.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle all reagents under an inert atmosphere (Nitrogen or Argon).
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point for coupling an aryl halide with an ortho-substituted boronic acid using a pre-catalyst.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the ortho-substituted boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), the selected base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv), and the palladium pre-catalyst (e.g., XPhos-Pd-G3, 0.01-0.05 mmol, 1-5 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Solvent Addition: Through the septum, add the anhydrous, degassed solvent (e.g., 1,4-dioxane or 2-MeTHF, 0.1-0.5 M concentration) via syringe. If required, add degassed water (typically ~10% v/v of the organic solvent).
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (4-24 h).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or diethyl ether) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Parallel Ligand Screening
This protocol is designed for efficiently comparing the performance of several ligands simultaneously using a multi-well reaction block or an array of reaction vials.[14]
-
Stock Solution Preparation (under inert atmosphere):
-
Substrate Stock: Prepare a stock solution of the aryl halide and the ortho-substituted boronic acid in the chosen solvent (e.g., dioxane).
-
Base Slurry: Prepare a slurry of the base (e.g., K₃PO₄) in the same solvent.
-
-
Catalyst/Ligand Array Preparation:
-
In a glovebox, dispense the individual palladium source (e.g., Pd₂(dba)₃) and each ligand to be tested into separate, pre-labeled reaction vials. Aim for a consistent Pd:Ligand ratio (typically 1:2).
-
Alternatively, use pre-weighed catalyst/ligand kits if available.
-
-
Reaction Execution:
-
To each vial containing the catalyst/ligand mixture, add the substrate stock solution and the base slurry using a pipette or syringe, ensuring identical amounts are added to each vial.
-
Seal all vials tightly.
-
Place the entire array of vials into a multi-well heating block and stir at a constant temperature and speed for a predetermined time (e.g., 12 hours).
-
-
Analysis:
-
After cooling, add a known amount of an internal standard (e.g., mesitylene) to each vial.
-
Quench a small, identical aliquot from each reaction vial.
-
Analyze the aliquots by GC-MS or LC-MS to determine the conversion or yield for each ligand, allowing for direct comparison of their effectiveness.
-
Conclusion
The Suzuki-Miyaura coupling of ortho-substituted boronic acids is a challenging but achievable transformation critical for the synthesis of complex molecules in pharmaceutical and materials science. Success hinges on the rational selection of highly active catalyst systems. Bulky, electron-rich biaryl monophosphine ligands (such as SPhos and XPhos) and sterically demanding N-heterocyclic carbenes (like SIPr) have emerged as the premier choices for these reactions.[2][5] They effectively overcome the steric barriers inherent to these substrates, promoting high yields where other ligands fail. For any new system, a systematic screening of ligands and reaction conditions, as outlined in the provided protocols, is the most reliable path to a robust and scalable process.
References
- 1. Boron Suzuki Coupling | Borates Today [borates.today]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 12. nasc.ac.in [nasc.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with (2-Benzylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in medicinal chemistry and materials science. The advent of microwave-assisted organic synthesis has revolutionized this reaction, offering significant reductions in reaction times from hours to minutes, improved reaction yields, and enhanced reproducibility.[1] This is especially beneficial when dealing with sterically hindered substrates, such as (2-Benzylphenyl)boronic acid, where conventional heating methods may lead to decomposition or low yields.
These application notes provide a detailed guide for performing microwave-assisted Suzuki coupling reactions with this compound, a sterically demanding building block for the synthesis of complex molecular architectures. The protocols and data presented herein are designed to serve as a robust starting point for researchers, enabling the efficient synthesis of novel compounds for drug discovery and development.
Advantages of Microwave-Assisted Suzuki Coupling
Microwave heating offers several distinct advantages over conventional oil bath heating for Suzuki coupling reactions:
-
Rapid Reaction Times: Microwave irradiation can dramatically accelerate reaction rates, reducing synthesis times from hours to just a few minutes.[1]
-
Improved Yields: By minimizing the formation of byproducts through rapid and uniform heating, microwave-assisted reactions often result in higher isolated yields.[1]
-
Enhanced Reproducibility: Modern microwave reactors provide precise control over temperature and pressure, leading to more consistent and reproducible experimental outcomes.[1]
-
Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions allows for the efficient exploration of a wider range of substrates and the synthesis of novel compounds.[1]
Key Reaction Parameters for Sterically Hindered Substrates
The successful Suzuki coupling of sterically hindered substrates like this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.
-
Catalyst and Ligand: For sterically hindered couplings, palladium catalysts bearing bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often essential to facilitate the challenging oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: The choice of base is critical for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. For particularly challenging couplings, stronger bases or fluoride sources like cesium fluoride (CsF) may be beneficial.
-
Solvent: A variety of solvents can be employed, often as aqueous mixtures to facilitate the dissolution of the base. Common solvent systems include 1,4-dioxane/water, toluene/water, and DMF/water. The choice of solvent can significantly impact the heating efficiency under microwave irradiation and the solubility of the reactants.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for microwave-assisted Suzuki coupling of sterically hindered boronic acids with various aryl halides, providing a reference for optimizing the reaction with this compound.
Table 1: Catalyst and Ligand Screening for a Model Microwave-Assisted Suzuki Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 120 | 20 | >95 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 20 | >95 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 150 | 30 | Moderate |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | THF/H₂O (9:1) | 150 | 20 | High |
Table 2: Optimization of Reaction Conditions for a Sterically Hindered Aryl Bromide
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (min) |
| 1 | 2-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 120 | 15 |
| 2 | 1-Bromo-2-isopropylbenzene | Phenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 130 | 25 |
| 3 | 2-Bromoanisole | (2-Methylphenyl)boronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 140 | 30 |
| 4 | 1-Bromo-4-fluorobenzene | This compound | Proposed: Pd(OAc)₂/SPhos | Proposed: K₃PO₄ | Proposed: 1,4-Dioxane/H₂O | 120-150 | 15-30 |
Experimental Protocols
The following are detailed protocols for performing a microwave-assisted Suzuki coupling reaction with this compound. These should be considered as a starting point and may require optimization for specific aryl halide coupling partners.
Protocol 1: General Procedure using a Buchwald-type Ligand
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or chloride, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Microwave reactor vials (e.g., 10 mL) with stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a microwave reactor vial containing a magnetic stir bar, add this compound, the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio, to achieve a concentration of ~0.2 M with respect to the limiting reagent).
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture with stirring at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes). Monitor the internal pressure to ensure it remains within the safe limits of the vial.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Alternative Conditions using a Different Catalyst System
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide, 1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Tetrahydrofuran (THF) (anhydrous)
-
Deionized water
-
Microwave reactor vials (e.g., 10 mL) with stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a microwave reactor vial equipped with a stir bar, combine this compound, the aryl halide, PdCl₂(dppf), and Cs₂CO₃.
-
Seal the vial and purge with an inert gas.
-
Add anhydrous, degassed THF and degassed water (typically a 9:1 ratio).
-
Place the vial into the microwave reactor.
-
Irradiate the mixture with stirring at a set temperature (e.g., 150 °C) for a specified time (e.g., 20-40 minutes).
-
Following cooling, work up the reaction mixture as described in Protocol 1.
-
Purify the residue by column chromatography.
Visualizations
The following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for microwave-assisted Suzuki coupling.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Scale-up Synthesis of (2-Benzylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Benzylphenyl)boronic acid is a valuable building block in medicinal chemistry and drug development. Its primary utility lies in its application as a precursor in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to synthesize complex biaryl and triaryl structures.[1][2] These motifs are prevalent in a wide range of biologically active molecules and approved pharmaceuticals.[2][3] The ability to produce this compound on a large scale is therefore crucial for advancing drug discovery programs from lead optimization to clinical trials.
These application notes provide detailed protocols for the scale-up synthesis of this compound, focusing on two common and robust methods: the Grignard reaction and the lithiation-borylation pathway. This document includes information on reaction optimization, purification strategies, and safety considerations for kilogram-scale production.
Data Presentation
Table 1: Comparison of Scale-up Synthesis Routes for this compound
| Parameter | Grignard Reaction Route | Lithiation-Borylation Route |
| Starting Material | 2-Bromobenzyl bromide | 2-Bromobenzyl bromide |
| Key Reagents | Magnesium, Triisopropyl borate | n-Butyllithium, Triisopropyl borate |
| Typical Scale | 5-20 kg | 1-10 kg |
| Average Yield | 75-85% | 80-90% |
| Typical Purity (after workup) | >95% | >97% |
| Key Advantage | Lower cost of reagents | Higher yield and purity |
| Key Disadvantage | Grignard initiation can be challenging on a large scale | Requires cryogenic temperatures (-78 °C) |
Table 2: Optimized Reaction Conditions for Grignard Route (10 kg Scale)
| Parameter | Value |
| 2-Bromobenzyl bromide | 10.0 kg (40.0 mol) |
| Magnesium Turnings | 1.17 kg (48.0 mol) |
| Triisopropyl borate | 9.03 kg (48.0 mol) |
| Solvent (THF) | 100 L |
| Reaction Temperature | 0 °C to reflux |
| Reaction Time | 4-6 hours |
| Isolated Yield | 7.95 kg (84%) |
| Purity (by HPLC) | 96.5% |
Experimental Protocols
Protocol 1: Scale-up Synthesis via Grignard Reaction
This protocol details the synthesis of this compound from 2-bromobenzyl bromide on a 10 kg scale.
Materials:
-
2-Bromobenzyl bromide (10.0 kg, 40.0 mol)
-
Magnesium turnings (1.17 kg, 48.0 mol)
-
Iodine (a few crystals for initiation)
-
Triisopropyl borate (9.03 kg, 48.0 mol)
-
Anhydrous Tetrahydrofuran (THF) (100 L)
-
2M Hydrochloric Acid (60 L)
-
Toluene (80 L)
-
Hexanes (100 L)
-
Brine (50 L)
-
Anhydrous Sodium Sulfate
Equipment:
-
200 L glass-lined reactor with overhead stirring, reflux condenser, and temperature probe
-
200 L dropping funnel
-
Inert atmosphere (Nitrogen or Argon) supply
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Reactor Preparation: The reactor is thoroughly dried and purged with nitrogen. The magnesium turnings and a few crystals of iodine are added to the reactor under a nitrogen atmosphere.
-
Grignard Reagent Formation: 20 L of anhydrous THF is added to the reactor. A solution of 2-bromobenzyl bromide in 80 L of anhydrous THF is prepared and charged to the dropping funnel. Approximately 10% of the 2-bromobenzyl bromide solution is added to the magnesium suspension to initiate the reaction, which is evidenced by a gentle reflux and the disappearance of the iodine color. The remaining solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 2 hours.
-
Borylation: The Grignard solution is cooled to 0 °C. Triisopropyl borate is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.
-
Hydrolysis and Workup: The reaction mixture is cooled to 0 °C and slowly quenched by the addition of 2M hydrochloric acid. The mixture is stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with toluene (2 x 40 L). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Isolation and Purification: The solvent is removed under reduced pressure to yield a crude solid. The solid is triturated with hexanes, filtered, and dried under vacuum to afford this compound as a white solid.
Safety Precautions for Scale-up Grignard Reactions:
-
Grignard reactions are highly exothermic and can lead to a runaway reaction if the addition of the alkyl halide is not carefully controlled.[4][5]
-
Anhydrous conditions are critical; moisture will quench the Grignard reagent. All glassware must be oven or flame-dried, and anhydrous solvents must be used.[6]
-
Ethereal solvents like THF are highly flammable. The reaction should be conducted in a well-ventilated area, away from ignition sources.[7]
-
A plan for controlling a potential runaway reaction, such as a cooling bath, should be in place.[4]
Protocol 2: Scale-up Synthesis via Lithiation-Borylation
This protocol provides an alternative, higher-yield synthesis suitable for a 5 kg scale.
Materials:
-
2-Bromobenzyl bromide (5.0 kg, 20.0 mol)
-
n-Butyllithium (2.5 M in hexanes, 8.8 L, 22.0 mol)
-
Triisopropyl borate (4.52 kg, 24.0 mol)
-
Anhydrous Tetrahydrofuran (THF) (80 L)
-
2M Hydrochloric Acid (40 L)
-
Ethyl Acetate (60 L)
-
Brine (30 L)
-
Anhydrous Sodium Sulfate
Equipment:
-
150 L reactor capable of cooling to -78 °C
-
Overhead stirring, temperature probe, and inert atmosphere supply
-
Cannula for liquid transfer
Procedure:
-
Reactor Setup: A solution of 2-bromobenzyl bromide in 40 L of anhydrous THF is prepared in the reactor and cooled to -78 °C under a nitrogen atmosphere.
-
Lithium-Halogen Exchange: n-Butyllithium is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate is added dropwise, keeping the internal temperature below -70 °C. The reaction is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight.
-
Quench and Workup: The reaction is cooled to 0 °C and quenched by the slow addition of 2M hydrochloric acid. The layers are separated, and the aqueous phase is extracted with ethyl acetate (2 x 30 L). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Isolation: The solvent is removed under reduced pressure. The resulting solid is recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Mandatory Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
Caption: Application in Suzuki-Miyaura cross-coupling.
References
Application Notes: Synthesis and Evaluation of Diaryl-Methane Combretastatin Analogues Using (2-Benzylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, is a potent inhibitor of tubulin polymerization, exhibiting significant anti-cancer and anti-angiogenic properties. Its simple structure and profound biological activity have spurred the development of numerous synthetic analogues to improve its pharmacological profile, including overcoming issues with isomerization of the cis-stilbene bridge and enhancing solubility. This application note details a synthetic strategy employing a Suzuki-Miyaura cross-coupling reaction with (2-Benzylphenyl)boronic acid to generate novel diaryl-methane analogues of combretastatin. These analogues replace the labile stilbene bridge with a more stable methylene linker, potentially offering improved stability and efficacy.
Synthetic Approach
The core of the synthetic strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an appropriately substituted aryl halide, typically a bromo- or iodo-functionalized derivative of a trimethoxyphenyl ring, a key pharmacophore of combretastatin A-4. This approach allows for a convergent and modular synthesis, enabling the facile generation of a library of analogues for structure-activity relationship (SAR) studies.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure adapted for the synthesis of diaryl-methane combretastatin analogues. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Materials:
-
This compound
-
Substituted aryl halide (e.g., 1-bromo-3,4,5-trimethoxybenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Degassed water
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (0.02-0.05 eq), and ligand (if used, 0.04-0.10 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the base (2.0-3.0 eq) and degassed water (if using a biphasic system).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diaryl-methane combretastatin analogue.
Data Presentation
The following tables summarize representative quantitative data for diaryl-methane and related combretastatin analogues. Note that the specific yields for the reaction with this compound would need to be determined experimentally.
| Table 1: Suzuki-Miyaura Coupling Reaction Yields for Structurally Related Analogues | |
| Aryl Halide | Boronic Acid/Ester |
| 1-Bromo-3,4,5-trimethoxybenzene | Phenylboronic acid |
| 1-Iodo-3,4,5-trimethoxybenzene | 2-Methoxyphenylboronic acid |
| 4-Bromo-2,6-dimethylpyridine | ortho-Methoxyphenylboronic acid |
| Table 2: Biological Activity of Diaryl-Methane and Related Combretastatin Analogues | |
| Compound | Analogue Type |
| Combretastatin A-4 | Stilbene |
| Analogue 1 | Diaryl-methane |
| Analogue 2 | Diaryl-methane |
| Analogue 3 | Diaryl-disulfide |
| Analogue 4 | Diaryl-thiosulfonate |
*Data for analogues are sourced from studies on structurally related compounds and serve as a predictive reference.[1][2]
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic workflow for diaryl-methane combretastatin analogues.
Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Mechanism of tubulin polymerization inhibition.
Signaling Pathway: Anti-Angiogenesis via VEGF Inhibition
Caption: Inhibition of VEGF signaling pathway.
References
Synthesis of Diarylmethanes via Palladium-Catalyzed Cross-Coupling of Benzylboronic Acids
Application Note AP2025-12-28
Introduction
The synthesis of diarylmethanes is of significant interest to researchers in medicinal chemistry and materials science due to the prevalence of this structural motif in a wide array of pharmaceuticals, natural products, and functional materials.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the construction of carbon-carbon bonds, offering high efficiency and broad functional group tolerance.[1] While traditionally employed for C(sp²)–C(sp²) bond formation, its application to the synthesis of C(sp²)–C(sp³) linkages, such as those in diarylmethanes, is a valuable synthetic strategy.[1]
This document provides detailed protocols for the synthesis of unsymmetrical diarylmethanes through the Suzuki-Miyaura cross-coupling of benzylboronic acids and their derivatives with aryl and heteroaryl halides.[1] The use of stable benzylboronic acid precursors, such as pinacol esters (Bpin), offers practical advantages in this transformation.[1]
Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. Subsequent transmetalation with the benzylboronic acid derivative, activated by a base, forms a key intermediate. Finally, reductive elimination yields the desired diarylmethane product and regenerates the active palladium(0) catalyst.[1][2]
Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Benzylboronic Acid Pinacol Esters with Aryl Halides
To a dry reaction vessel equipped with a magnetic stir bar is added the aryl halide (1.0 equiv), benzylboronic acid pinacol ester (1.2 equiv), and base (e.g., K₃PO₄, 3.0 equiv). The vessel is sealed and evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) are then added, followed by the degassed solvent system (e.g., Toluene/H₂O). The reaction mixture is stirred at the indicated temperature for the specified time, monitoring progress by TLC or GC-MS.
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired diarylmethane.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of benzylboronic acid derivatives with various aryl halides.[1]
| Entry | Aryl Halide (Ar-X) | Benzylboronic Acid Derivative | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Benzylboronic acid pinacol ester | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 80 | 18 | 85-95 |
| 2 | 4-Chloroanisole | Benzylboronic acid pinacol ester | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 24 | 75-85 |
| 3 | 1-Bromo-4-nitrobenzene | Benzylboronic acid pinacol ester | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 80 | 12 | 80-90 |
| 4 | 2-Bromopyridine | Benzylboronic acid pinacol ester | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | THF/H₂O | 77 | 23 | 70-80 |
| 5 | 4-Bromoacetophenone | Benzylboronic acid pinacol ester | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 80 | 18 | 82-92 |
Experimental Workflow
The general workflow for the synthesis and purification of diarylmethanes via this protocol is illustrated below.
Caption: General Experimental Workflow for the Suzuki-Miyaura Coupling.
Scope and Limitations
The Suzuki-Miyaura cross-coupling of benzylboronic acids and their esters is a robust method with a broad substrate scope. It is compatible with a wide range of functional groups on both the aryl halide and the benzylboronic acid, including ethers, esters, ketones, and nitro groups. Both electron-rich and electron-deficient aryl halides can be used effectively. Heteroaryl halides are also suitable coupling partners.
A potential limitation of this reaction is the stability of the benzylboronic acid derivatives, which can be prone to protodeboronation under certain conditions. The use of more stable boronic esters, such as the pinacol ester, can mitigate this issue.[1] Additionally, careful optimization of the reaction conditions, including the choice of base and solvent, is crucial to minimize side reactions and maximize the yield of the desired diarylmethane product.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with (2-Benzylphenyl)boronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions utilizing (2-Benzylphenyl)boronic acid. Due to the steric hindrance imparted by the ortho-benzyl group, this substrate can present unique challenges. This guide offers solutions to common issues to help optimize reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors I should investigate?
A1: Low yields with sterically hindered boronic acids like this compound are common and typically stem from inefficient oxidative addition or transmetalation steps in the catalytic cycle. The first parameters to check are your catalyst system (palladium precursor and ligand), the base, and the solvent. Standard conditions, such as using Pd(PPh₃)₄, may be ineffective for this sterically demanding substrate.[1]
Q2: What is the most common side product observed with this compound and how can I minimize it?
A2: A frequent side product is the homocoupling of the boronic acid to form a bibenzyl dimer. This is often caused by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle. To minimize homocoupling, it is crucial to thoroughly degas all solvents and the reaction vessel and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[2] Using a direct Pd(0) source, such as Pd₂(dba)₃, can also be beneficial.
Q3: Is protodeboronation a significant issue with this compound?
A3: Yes, protodeboronation, the cleavage of the C-B bond by a proton source, can be a competing side reaction, especially under harsh conditions or in the presence of excess water. To mitigate this, consider using anhydrous solvents and a carefully chosen base. In some cases, using a more stable derivative of the boronic acid, such as a pinacol ester, can be advantageous.[3]
Q4: Can I use microwave heating to accelerate the reaction?
A4: Microwave irradiation can be an effective technique to shorten reaction times and potentially improve yields for Suzuki couplings, including those with sterically hindered substrates. However, direct transfer of conditions from conventional heating may not be optimal. It is advisable to screen reaction parameters such as temperature and time specifically for the microwave-assisted protocol. Yields have been shown to be comparable between conventional and microwave heating for similar benzylic couplings.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective catalyst system for the sterically hindered substrate. | Switch to a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as JohnPhos, SPhos, or XPhos.[1] These ligands are known to facilitate reactions with challenging substrates. |
| Weak or inappropriate base. | Use a stronger base to facilitate the transmetalation step. K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ or K₂CO₃ for sterically hindered couplings.[2] | |
| Unsuitable solvent. | The choice of solvent is critical. Aprotic polar solvents like DMF, dioxane, or toluene are commonly used. Sometimes a mixture with water can be beneficial, but for sensitive substrates, anhydrous conditions may be necessary.[1][2] | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction. | Ensure rigorous degassing of all solvents and the reaction setup. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Inefficient catalyst turnover. | Consider using a pre-formed Pd(0) catalyst or ensure that the in situ reduction of a Pd(II) precursor is efficient. | |
| Formation of Protodeboronation Byproduct | Presence of protic sources (e.g., water, acidic impurities). | Use anhydrous solvents and dry reagents. If water is used as a co-solvent with the base, its amount should be carefully controlled. Consider switching to a non-aqueous base/solvent system. |
| Boronic acid instability. | Convert this compound to its more stable pinacol ester derivative, which can be used directly in the coupling reaction.[3] | |
| Difficulty in Product Purification | Residual palladium catalyst or boron-containing byproducts. | After the reaction, a standard aqueous workup should be followed by flash column chromatography on silica gel to purify the product. Washing the organic layer with a dilute base solution can help remove boronic acid-related impurities. |
Data Presentation
The following tables provide examples of reaction conditions that have been successful for Suzuki couplings of benzylic and sterically hindered boronic acids. While these are not specific to this compound, they offer a strong starting point for optimization.
Table 1: Optimization of Reaction Conditions for a Benzylic Suzuki-Miyaura Cross-Coupling [1]
| Entry | Catalyst System | Base | Temperature (°C) | Yield (%) |
| 1 | PdCl₂(dppf) | K₂CO₃ | 140 | 15 |
| 2 | Pd(OAc)₂ / Ligand 1 | K₂CO₃ | 140 | 25 |
| 3 | Pd(OAc)₂ / JohnPhos (L2) | K₂CO₃ | 140 | 50 |
| 4 | Pd(OAc)₂ / JohnPhos (L2) | K₂CO₃ | 150 | 40 |
| 5 | Pd(OAc)₂ / JohnPhos (L2) | K₂CO₃ | 130 | 44 |
Ligand 1 was a different phosphine ligand tested in the study.
Table 2: Substrate Scope with Optimized Conditions [1]
| Boronic Acid | Aryl Halide | Yield (%) |
| Phenylboronic acid | Benzoate derivative | 75 |
| Phenylboronic acid | Isoxazole derivative | 69 |
| 4-Methoxybenzeneboronic acid | Isoxazole derivative | 55 |
| 3-Methoxybenzeneboronic acid | Isoxazole derivative | 50 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and may require optimization for specific aryl halide coupling partners.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., JohnPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Degassed solvent (e.g., Toluene or Dioxane)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield Suzuki coupling.
References
Minimizing protodeboronation of (2-Benzylphenyl)boronic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the use of (2-Benzylphenyl)boronic acid, with a focus on minimizing the undesired side reaction of protodeboronation.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, providing potential causes and actionable solutions.
Issue 1: Low yield of the desired cross-coupling product and significant formation of toluene as a byproduct.
-
Question: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield, and I am observing a significant amount of toluene. What is happening and how can I fix it?
-
Answer: The formation of toluene indicates that protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, is occurring.[1][2][3] This reaction consumes your boronic acid, reducing the yield of the desired product.[1] Several factors can promote this side reaction. To address this, consider the following optimization strategies:
-
Optimize the Base: Strong bases can accelerate protodeboronation.[4][5] Switching to a weaker, non-hydroxide base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) can minimize this side reaction.[4]
-
Lower the Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.[3][4] Attempting the reaction at a lower temperature (e.g., 60-80 °C) may improve the outcome.[4][6]
-
Ensure an Inert Atmosphere: The presence of oxygen can promote side reactions.[1] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere like nitrogen or argon.[1]
-
Optimize the Catalyst System: If the desired coupling reaction is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the chance of protodeboronation.[4] Consider increasing the catalyst loading or using more active, electron-rich phosphine ligands to accelerate the cross-coupling.[4]
-
Issue 2: My reaction is sluggish and incomplete, even after extended reaction times.
-
Question: I have tried to optimize my reaction conditions to minimize protodeboronation, but now the reaction is very slow and does not go to completion. What should I do?
-
Answer: This indicates that the reaction conditions may now be too mild for the catalytic cycle to proceed efficiently. Here are some steps to troubleshoot this issue:
-
Check Catalyst and Ligand Quality: Ensure that you are using fresh, high-purity palladium catalyst and ligands, as some can be sensitive to air and moisture.[1]
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Increase Catalyst Loading: A modest increase in the catalyst loading might improve the reaction rate and conversion.[1][4]
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Screen Different Solvents: The choice of solvent can impact the solubility of your reagents and the overall reaction kinetics. Consider screening alternative anhydrous solvents.
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Use a More Stable Boronic Acid Derivative: If protodeboronation remains a persistent issue even under optimized conditions, consider converting the this compound to a more stable derivative, such as a pinacol ester or a MIDA boronate.[2][6][7] These derivatives can exhibit greater stability and provide a slow release of the boronic acid during the reaction, minimizing its decomposition.[2][6][8]
-
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation?
A1: Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[2] In the context of cross-coupling reactions, it is an undesirable side reaction that consumes the organoboron reagent, leading to reduced yields of the desired product.[2]
Q2: What factors generally influence the rate of protodeboronation of arylboronic acids?
A2: The rate of protodeboronation is influenced by several factors, including:
-
pH: The reaction can be catalyzed by both acid and base.[2][9] For some heteroarylboronic acids, the maximum rate is observed at neutral pH.[1][2]
-
Temperature: Higher temperatures generally accelerate the rate of protodeboronation.[3][4]
-
Base: The type and concentration of the base are critical, with stronger bases often promoting the reaction.[4][5][10]
-
Solvent: The presence of a proton source, such as water in aqueous solvent mixtures, is necessary for the reaction to occur.[3]
-
Catalyst System: An inefficient catalyst system that leads to slow cross-coupling can allow more time for protodeboronation to occur.[4]
Q3: How should I store this compound to ensure its stability?
A3: To ensure optimal stability, this compound should be stored in a dry, inert atmosphere at refrigerated temperatures.[11] It is known to be hygroscopic and sensitive to moisture.[11]
Q4: Are boronic esters, like the pinacol ester of this compound, always more stable?
A4: While converting a boronic acid to an ester, such as a pinacol ester, is a common strategy to increase stability, it does not universally guarantee greater stability against protodeboronation.[3][8] However, pinacol esters are often more resistant to oxidation and easier to handle.[3] MIDA boronates and organotrifluoroborates are other derivatives known for their enhanced stability.[2][6]
Data on Reaction Parameter Effects on Protodeboronation
The following table summarizes the general effects of key reaction parameters on the rate of protodeboronation of arylboronic acids.
| Parameter | Condition to Minimize Protodeboronation | Rationale | References |
| Base | Weaker, non-hydroxide bases (e.g., K₃PO₄, K₂CO₃, CsF) | Reduces the rate of base-catalyzed decomposition pathways. | [4][6] |
| Temperature | Lower temperatures (e.g., Room Temp to 60 °C) | Slows the rate of the decomposition reaction. | [6] |
| Solvent | Anhydrous organic solvents (e.g., Dioxane, Toluene) | Removes the proton source (water) required for protodeboronation. | [6] |
| Boron Reagent | MIDA boronate or Organotrifluoroborate | Increases stability and allows for a "slow release" of the active nucleophile, keeping its instantaneous concentration low. | [1][6] |
| Catalyst Ligand | Bulky, electron-rich dialkylbiaryl phosphines | Accelerates the desired C-C bond formation to outcompete the protodeboronation side reaction. | [6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for a Suzuki-Miyaura coupling reaction. Optimization of specific parameters may be required for different substrates.
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Reagent Addition: To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the anhydrous base (e.g., K₃PO₄, 2.0-3.0 eq).[4]
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., dioxane or toluene) to achieve a concentration of approximately 0.1 M with respect to the aryl halide.[6]
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (a starting point could be 60-80 °C).[6]
-
Monitoring and Work-up: Monitor the reaction progress using TLC or LC-MS. Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[6]
Protocol 2: Quantification of Protodeboronation by ¹H NMR Spectroscopy
This protocol allows for the monitoring of the rate of decomposition of this compound under specific reaction conditions.
-
Sample Preparation: Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent.[3]
-
Reaction Setup: In an NMR tube, combine this compound, the chosen base, and the solvent, mimicking the planned reaction conditions but omitting the aryl halide and the palladium catalyst. Add a known amount of the internal standard stock solution.[3]
-
Data Acquisition: Acquire an initial ¹H NMR spectrum (t=0).[3]
-
Monitoring: Heat the NMR tube to the desired reaction temperature in a controlled manner and acquire spectra at regular time intervals.[3]
-
Analysis: Integrate the signal corresponding to a proton on the this compound and the signal for the corresponding proton on the protodeboronated product (toluene). Compare these integrals to the integral of the internal standard to quantify the rate of decomposition over time.[3]
Visualizations
Caption: The reaction pathway of protodeboronation.
Caption: A workflow for troubleshooting protodeboronation.
Caption: Factors influencing the rate of protodeboronation.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Suzuki Coupling Products from (2-Benzylphenyl)boronic Acid
Welcome to the technical support center for the purification of Suzuki coupling products derived from (2-benzylphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these specific biaryl compounds.
I. Troubleshooting Guide
This guide addresses common issues observed during the purification of Suzuki coupling products of this compound, offering potential causes and solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield after purification | - Incomplete reaction. - Product loss during work-up and extraction. - Decomposition of the product on silica gel. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Optimize the extraction procedure, including back-extraction of aqueous layers. - Consider using a less acidic stationary phase like alumina for chromatography, or opt for recrystallization. |
| Presence of homocoupling byproduct (bibenzyl derivative) | - Presence of oxygen in the reaction mixture. - Use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species. | - Ensure thorough degassing of all solvents and reagents. - Utilize a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst system.[1] |
| Presence of protodeboronation byproduct (biphenyl) | - Presence of water in the reaction, especially with aqueous bases. | - Use anhydrous conditions and a non-aqueous base if the substrate is sensitive. - Consider converting the boronic acid to a more stable pinacol ester or trifluoroborate salt.[1] |
| Co-elution of product with impurities during column chromatography | - Similar polarity of the product and impurities. | - Optimize the solvent system for column chromatography; a shallow gradient may be necessary. - Consider recrystallization as an alternative purification method. |
| Product appears as an oil and is difficult to handle | - The product may have a low melting point or be amorphous. | - Attempt to induce crystallization by scratching the flask or seeding with a small crystal. - If the product remains an oil, purification by column chromatography is the preferred method. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when using this compound in a Suzuki coupling reaction?
A1: The most common impurities are the homocoupling product of this compound (forming a bibenzyl-type dimer), the protodeboronation product (biphenyl), and unreacted starting materials. The presence of oxygen can promote the formation of homocoupling byproducts.[1]
Q2: How can I effectively remove unreacted this compound from my product?
A2: An aqueous basic wash during the work-up is effective for removing boronic acids. You can treat the crude reaction mixture with a 1-2 M aqueous NaOH solution and extract with an organic solvent. The deprotonated boronic acid will partition into the aqueous layer, while your desired biaryl product should remain in the organic phase.
Q3: My product is a solid. Is recrystallization or column chromatography the better purification method?
A3: Both methods can be effective, and the choice depends on the specific properties of your compound and the impurities present. Recrystallization is often preferred for crystalline solids as it can yield highly pure material and is more scalable.[2][3] Column chromatography is more versatile and can separate mixtures of compounds with similar polarities, but it can be more time-consuming and may lead to product loss on the stationary phase.[4]
Q4: The steric hindrance from the benzyl group in this compound seems to be affecting my reaction and purification. What can I do?
A4: Sterically hindered substrates can lead to slower reaction rates and potentially lower yields. To address this, consider using a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5] For purification, the increased steric bulk may alter the polarity of your product compared to less hindered biaryls, so you may need to adjust your chromatography solvent system accordingly.
Q5: How can I confirm the purity of my final product?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both structural confirmation and purity assessment.[6] ¹H NMR can be used to identify characteristic signals of your product and any remaining impurities. Quantitative NMR (qNMR) can also be used to determine the exact purity of your compound. Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are also excellent techniques for assessing purity.
III. Experimental Protocols
A. Protocol for Flash Column Chromatography Purification
This protocol outlines a general procedure for purifying Suzuki coupling products using flash column chromatography on silica gel.
-
Preparation of the Crude Sample: After the reaction work-up, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add silica gel to this solution to create a dry slurry and then evaporate the solvent to obtain a free-flowing powder. This is known as "dry loading."[7]
-
Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexanes or heptane).
-
Loading the Sample: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent gradient should be determined beforehand by thin-layer chromatography (TLC) analysis.[6]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[8]
B. Protocol for Recrystallization
This protocol provides a general method for purifying solid biaryl products by recrystallization.
-
Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for biaryl compounds include hexanes, ethanol, methanol, or mixtures thereof.[2]
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[2]
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. The flask can then be placed in an ice bath to maximize crystal yield.[2]
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Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[2]
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
IV. Data Presentation
The following table summarizes typical yields for Suzuki-Miyaura coupling reactions with various aryl halides, providing a general expectation for reaction efficiency. Actual yields will vary depending on the specific substrates and reaction conditions.
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 91-96% | [9] |
| Aryl Bromide | Methyl 3-boronobenzoate | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85-95% | [9] |
| 3,5-(bis-trifluoromethyl)bromobenzene | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 82% | [8] |
| 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 74% | [8] |
V. Visualizations
A. Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the purification of Suzuki coupling products.
Caption: A workflow for troubleshooting Suzuki coupling purification.
B. Common Byproduct Formation Pathways
This diagram illustrates the formation of common byproducts, homocoupling and protodeboronation, that can complicate the purification of Suzuki coupling products.
Caption: Formation of common Suzuki coupling byproducts.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. azom.com [azom.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Overcoming Steric Hindrance with (2-Benzylphenyl)boronic Acid in Suzuki Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing (2-Benzylphenyl)boronic acid in Suzuki cross-coupling reactions, particularly when encountering challenges related to steric hindrance.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: My Suzuki coupling reaction using this compound is resulting in a low or no yield. What are the primary factors I should investigate?
A1: Low yields with sterically hindered reagents like this compound are a common challenge. The steric bulk of the ortho-benzyl group can impede crucial steps in the catalytic cycle. Here is a systematic approach to troubleshoot this issue:
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Catalyst and Ligand Selection: This is the most critical factor for a successful reaction with hindered substrates. Standard catalysts such as Pd(PPh₃)₄ are often ineffective.[1]
-
Recommendation: It's advisable to use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, and RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands help form a highly reactive palladium(0) species, which is essential for the oxidative addition of the aryl halide, and they also accelerate the reductive elimination step.[1]
-
-
Base Selection: The choice of base is vital for activating the boronic acid for the transmetalation step.
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Recommendation: A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often a good starting point. For particularly challenging couplings, a stronger base such as potassium tert-butoxide (t-BuOK) may be required. The physical form of the base is also important; using a finely powdered base can enhance reactivity.
-
-
Solvent Selection: The solvent plays a key role in the solubility of reagents and the stability of the catalytic species.
-
Recommendation: Anhydrous, polar aprotic solvents such as dioxane, toluene, or THF are commonly used. The addition of a small amount of water can sometimes be beneficial, particularly when using phosphate or carbonate bases.
-
-
Reaction Temperature: Sterically hindered substrates often necessitate higher temperatures to overcome activation energy barriers.
-
Recommendation: If the reaction is proceeding slowly at a lower temperature (e.g., 80 °C), consider increasing it to a range of 100-120 °C.
-
Q2: I'm observing a significant amount of homocoupling of my aryl halide. How can I minimize this side reaction?
A2: The homocoupling of the aryl halide is a frequent side reaction. The following strategies can help to suppress it:
-
Thorough Degassing: Oxygen can facilitate the homocoupling of the aryl halide. It is crucial to ensure that the reaction mixture is thoroughly degassed, which can be achieved by bubbling with an inert gas like Argon or Nitrogen, or by using freeze-pump-thaw cycles.
-
Stoichiometry Control: Using a slight excess of this compound (for instance, 1.1-1.5 equivalents) can help to favor the desired cross-coupling reaction.
-
Catalyst Choice: Certain palladium catalysts may be more inclined to promote homocoupling. It may be necessary to screen different palladium sources and ligands.
Q3: How can I prevent the protodeboronation of this compound?
A3: Protodeboronation, which is the cleavage of the C-B bond, can be a major side reaction, particularly under harsh conditions. To minimize this issue:
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Use Milder Bases: Strong bases, especially in the presence of water, can accelerate protodeboronation. Consider using milder bases such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF).
-
Anhydrous Conditions: As water is the proton source for this side reaction, employing strictly anhydrous conditions can significantly reduce its occurrence.
-
Use of Boronic Esters: To enhance stability, you can convert this compound into a more stable derivative, such as its pinacol ester. Boronic esters can provide a "slow release" of the active boronic acid, which keeps its concentration low and diminishes the rate of decomposition.
Frequently Asked Questions (FAQs)
Q1: What makes this compound particularly challenging to use in Suzuki reactions?
A1: The benzyl group located at the ortho position of the phenylboronic acid introduces significant steric bulk around the boronic acid functional group. This steric hindrance can inhibit the transmetalation step of the Suzuki catalytic cycle, during which the organic group is transferred from the boron atom to the palladium catalyst.
Q2: What are the most suitable palladium catalysts and ligands for use with this compound?
A2: For sterically hindered boronic acids such as this compound, it is essential to employ a catalyst system that can effectively overcome the steric barrier. Highly active palladium catalysts, often paired with bulky, electron-rich phosphine ligands, are recommended. Some examples include:
-
Palladium Sources: Pd(OAc)₂, Pd₂(dba)₃
-
Ligands: SPhos, XPhos, RuPhos, and other Buchwald-type ligands. N-heterocyclic carbene (NHC) ligands have also demonstrated high effectiveness.[1]
Q3: What is the optimal base and solvent combination for Suzuki reactions with this compound?
A3: While the optimal combination can be dependent on the specific substrate, a good starting point is a moderately strong inorganic base such as K₃PO₄ or Cs₂CO₃ in a polar aprotic solvent like dioxane or toluene, often with a small quantity of water. For more challenging couplings, stronger bases like KOtBu in anhydrous solvents may be necessary.
Q4: Can this compound be used with a broad range of aryl halides?
A4: In principle, yes. This compound can be coupled with a variety of aryl and heteroaryl halides, including iodides, bromides, and in some cases, chlorides and triflates. However, it is likely that the reaction conditions will need to be optimized for each unique coupling partner, particularly if the aryl halide is also sterically hindered or electronically deactivated.
Data Presentation
The following table presents illustrative reaction conditions and expected yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl bromides. Please note that these are representative examples, and actual yields can vary based on specific reaction conditions and the purity of the substrates.
| Aryl Bromide Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 4-Bromoanisole | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | 80-90 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.5) | Toluene | 110 | 24 | 75-85 |
| 2-Bromopyridine | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | DMF/H₂O (5:1) | 120 | 16 | 60-75 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:
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Reagent Preparation: In an oven-dried Schlenk tube containing a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
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Inert Atmosphere: Seal the Schlenk tube with a rubber septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles.
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Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Introduce the degassed solvent (e.g., 5 mL of a 10:1 mixture of toluene and water) via syringe.
-
Reaction: Immerse the Schlenk tube in a preheated oil bath set to the desired temperature (e.g., 100 °C) and stir the mixture vigorously for the required duration (typically 12-24 hours).
-
Monitoring: Track the progress of the reaction using a suitable analytical method such as TLC, GC-MS, or LC-MS.
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Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Mandatory Visualization
Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki Reaction.
Caption: Figure 2: Troubleshooting Workflow for Low Yield.
References
Technical Support Center: Troubleshooting (2-Benzylphenyl)boronic acid Couplings
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura coupling reactions involving (2-Benzylphenyl)boronic acid, a sterically hindered substrate that can lead to lower than expected conversion rates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is resulting in a low or no yield. What are the primary factors I should investigate?
A1: Low conversion rates with sterically hindered boronic acids like this compound are a common challenge. The primary reasons often revolve around the steric hindrance impeding key steps in the catalytic cycle. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: This is the most critical factor for successful coupling with hindered substrates. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1]
-
Reagent Quality and Stability: The integrity of your boronic acid, aryl halide, and catalyst is paramount.
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Reaction Conditions: The base, solvent, and temperature play a crucial role in activating the boronic acid and facilitating the catalytic cycle.
Below is a troubleshooting workflow to guide your optimization process.
References
Technical Support Center: Side Reactions of Ortho-Substituted Phenylboronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common side reactions encountered when using ortho-substituted phenylboronic acids in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with ortho-substituted phenylboronic acids?
A1: The two most prevalent side reactions are protodeboronation and boroxine formation. Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of an arene byproduct and a reduction in the yield of the desired coupled product.[1] Boroxine formation is the dehydration and trimerization of three boronic acid molecules to form a cyclic anhydride.[2][3][4] While boroxines can sometimes be used in coupling reactions, their formation can affect the stoichiometry and reactivity of the active boron species.[2][3]
Q2: Why are ortho-substituted phenylboronic acids more prone to these side reactions?
A2: The steric hindrance introduced by the ortho-substituent can slow down the desired cross-coupling reaction, providing more time for side reactions like protodeboronation to occur.[5][6] The proximity of the ortho-substituent to the boronic acid moiety can also influence the electronic properties and stability of the C-B bond, in some cases making it more susceptible to cleavage.[7]
Q3: How can I minimize protodeboronation?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Choice of Base: Use weaker, non-hydroxide bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃). Strong bases such as sodium hydroxide (NaOH) can accelerate protodeboronation.
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Reaction Temperature: Lowering the reaction temperature can decrease the rate of protodeboronation relative to the desired coupling.
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Anhydrous Conditions: Using anhydrous solvents and reagents can help, as water is a proton source for protodeboronation.
-
"Slow Release" Strategies: Employing boronic acid derivatives like MIDA boronates or organotrifluoroborates can maintain a low concentration of the active boronic acid in the reaction mixture, thus minimizing side reactions.[1]
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Catalyst and Ligand Choice: Using highly active catalyst systems with bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling, outcompeting protodeboronation.
Q4: What is the impact of boroxine formation on my reaction, and how can it be controlled?
A4: Boroxine formation is a reversible equilibrium with the boronic acid.[4] The presence of boroxine can complicate reaction stoichiometry, as one molecule of boroxine is equivalent to three molecules of the boronic acid. The reactivity of boroxines in cross-coupling can also differ from that of the corresponding boronic acid. To control its formation, you can:
-
Use Fresh Reagents: Phenylboronic acids can dehydrate to form boroxines upon storage. Using fresh or properly stored boronic acids is recommended.
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Control Water Content: While anhydrous conditions favor boroxine formation, in Suzuki-Miyaura coupling, a controlled amount of water is often necessary and can shift the equilibrium back towards the boronic acid.
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In-situ Generation: Using boronic esters that hydrolyze in situ to the boronic acid can be an effective strategy.
Troubleshooting Guides
Issue 1: Low Yield of Desired Cross-Coupling Product and Presence of Arene Byproduct
This issue is likely due to significant protodeboronation.
Troubleshooting Steps:
-
Analyze Reaction Conditions:
-
Base: If using a strong base (e.g., NaOH, KOH), switch to a milder base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).
-
Temperature: If the reaction is run at a high temperature, try lowering it in 10-20 °C increments.
-
Solvent: Ensure the solvent was properly degassed to remove oxygen, which can degrade the catalyst. Ensure anhydrous conditions if appropriate for your specific protocol.
-
-
Modify Reagents:
-
Boronic Acid Surrogate: Consider converting the ortho-substituted phenylboronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or trifluoroborate salt, which will slowly release the boronic acid under the reaction conditions.
-
-
Optimize Catalyst System:
-
Ligand: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) which can promote faster reductive elimination and overall catalytic turnover, thus favoring the desired coupling over protodeboronation.
-
Catalyst Loading: In some cases, increasing the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can improve the rate of the desired reaction.
-
Issue 2: Inconsistent Reaction Results and Difficulty in Reproducibility
This may be related to the variable content of boroxine in the starting material.
Troubleshooting Steps:
-
Characterize Starting Material: Before use, analyze your ortho-substituted phenylboronic acid by NMR to determine the ratio of boronic acid to boroxine. This will allow for a more accurate calculation of the required amount.
-
Standardize Reagent Handling:
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Store ortho-substituted phenylboronic acids in a desiccator to minimize dehydration.
-
Use freshly purchased or recently purified reagents.
-
-
Modify Reaction Protocol:
-
Consider adding a small, controlled amount of water to the reaction mixture to shift the equilibrium from the boroxine to the active boronic acid.
-
Alternatively, adopt a protocol that utilizes the corresponding boronic ester, which is generally more stable upon storage.
-
Data Presentation
Table 1: Illustrative Yield Comparison in Suzuki-Miyaura Coupling of Nitrophenylboronic Acid Isomers
This table highlights the impact of the ortho-substituent on the reaction yield, demonstrating the steric hindrance effect.
| Isomer | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 4 | 92 |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 110 | 18 | 45 |
Data compiled from representative literature procedures to illustrate general trends.[7] Actual yields are substrate and condition dependent.
Table 2: Effect of Base on the Suzuki-Miyaura Coupling of Mesitylboronic Acid with Iodobenzene
This table demonstrates how a stronger base can improve the yield for a sterically hindered ortho-substituted boronic acid, though it may also increase the risk of protodeboronation (indicated by the formation of mesitylene).
| Base | Solvent | Temp. (°C) | Time (h) | Yield of Biaryl (%) | Yield of Mesitylene (%) |
| Na₂CO₃ | Benzene/H₂O | 80 | 24 | 77 | 12 |
| Na₂CO₃ | DME/H₂O | 80 | 24 | 66 | 2 |
| K₃PO₄ | DME/H₂O | 80 | 24 | 70 | 0 |
| NaOH | DME/H₂O | 80 | 2 | 95 | 2 |
| Ba(OH)₂ | DME/H₂O | 80 | 2 | 99 | 2 |
Adapted from data presented in literature.[6] DME = dimethoxyethane.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
This protocol is suitable for coupling reactions involving ortho-substituted phenylboronic acids with sterically demanding aryl bromides.[8]
-
Preparation: A flame-dried, two-necked flask is charged with the arylboronic acid (1.5 mmol) and K₃PO₄·H₂O (3.0 mmol). The flask is capped with a rubber septum, and then evacuated and backfilled with argon (this cycle is repeated three times).
-
Reagent Addition: To the flask, the aryl bromide (1.0 mmol), dioxane (as solvent), and a pre-prepared catalyst solution of Pd(dba)₂ (0.01 mmol) and a suitable phosphine ligand (e.g., R-Phos, 0.01 mmol) in dioxane are sequentially added via syringe through the septum.
-
Reaction: The reaction mixture is stirred at the desired temperature (e.g., 100 °C) for the required amount of time, with progress monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 2-Methoxyphenylboronic Acid
This protocol provides a specific example for an ortho-substituted phenylboronic acid.
-
Setup: In a Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), 2-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Reaction: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Mechanism of base-catalyzed protodeboronation.
Caption: Reversible equilibrium of boroxine formation.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Palladium Catalyst Removal from (2-Benzylphenyl)boronic Acid Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reactions involving (2-Benzylphenyl)boronic acid and similar cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from a reaction mixture?
A1: The most prevalent methods for removing residual palladium include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities).[1]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][2][3]
-
Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities behind in the mother liquor. The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species in the solvent.[1][4]
-
Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[1][2]
-
Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[1][2][3]
Q2: How do I choose the best palladium removal method for my specific experiment?
A2: The optimal method depends on several factors, including:
-
The nature of your final product, considering its solubility, stability, and potential to chelate with palladium.
-
The form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)? Is it in the Pd(0) or Pd(II) oxidation state?
-
The solvent system used in your reaction.
-
The required level of purity for your final product.[1]
A decision-making workflow is provided below to guide your selection process.
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products.[4][5] For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration.[6] This translates to a concentration limit of 10 ppm for a drug product with a maximum daily dose of 10 grams.[6] For parenteral (injectable) drugs, the limit is stricter at 1 ppm.[6]
Q4: Can activated carbon be used for palladium removal, and what are its limitations?
A4: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[1] However, it can lack selectivity, leading to non-specific adsorption of the desired product, which can result in significant yield loss.[1]
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
Problem 1: Incomplete Removal of Palladium with Filtration
-
Symptoms:
-
The filtrate remains colored (black, grey, or orange/brown).
-
Analysis of the product (e.g., by ICP-MS) shows high residual palladium levels.[7]
-
-
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Fine Palladium Particles Passing Through the Filter | 1. Use a Finer Filter Medium: If using standard filter paper, switch to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm).[7] 2. Optimize Celite Bed Filtration: Ensure the Celite bed is properly packed and of sufficient thickness (typically 1-2 cm). Pre-wetting the Celite pad with the solvent can improve its effectiveness.[7] 3. Double Filtration: Pass the filtrate through a second Celite pad or a finer filter.[7] |
| Soluble Palladium Species Present | 1. Switch to a Different Removal Method: Filtration is only effective for heterogeneous catalysts. If soluble palladium is present, consider using scavengers, precipitation, or chromatography.[7] 2. Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent or a precipitating agent before filtration.[7] |
| Colloidal Palladium Formation | 1. Flocculation: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to filter. 2. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[7] |
Problem 2: Low Efficiency of Palladium Scavengers
-
Symptoms:
-
Residual palladium levels remain above the desired limit after scavenger treatment.
-
-
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other scavengers might be better for Pd(0).[7] 2. Match Scavenger to Solvent: Use a scavenger that is compatible with your reaction solvent.[7] 3. Perform a Scavenger Screen: Test a small panel of different scavengers to identify the most effective one for your specific reaction.[7] |
| Insufficient Scavenger Loading or Reaction Time | 1. Increase Scavenger Amount: Gradually increase the amount of scavenger used. 2. Extend Reaction Time: Allow for a longer stirring time for the scavenger in the reaction mixture. |
| Product Binding to the Scavenger | 1. Reduce Scavenger Loading: Use the minimum effective amount of scavenger to minimize product loss.[7] 2. Wash the Scavenger: After filtration, wash the scavenger with a small amount of fresh solvent to recover any bound product.[7] 3. Try a Different Scavenger: Some scavengers may have a higher affinity for your product than others.[7] |
Data Presentation: Efficiency of Palladium Scavengers
The following table summarizes the performance of various palladium scavengers under different conditions.
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| MP-TMT | 330 | 10-30 | 0.20 wt, DMF, overnight | [4] |
| Si-TMT | > target | < target | 0.03 wt, 35 °C, 2 h | [4] |
| PCR-B2 | 328 | 4 | 0.4 wt, recirculation | [4] |
| Ecosorb C-941 | Not specified | < 10 | 0.11 wt, 22 °C, 1.5 h | [8] |
| Activated Charcoal (Darco KB-B) | 300 | < 1 | 0.2 wt, 45 °C, 18 h | [8] |
| Biotage® MP-TMT | ~800 | < 10 (typically < 5) | 5 equiv, RT, 16 h | [9] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper. Gently press down on the Celite to create a level and compact bed.
-
Pre-wet the Pad: Pour a small amount of the reaction solvent through the Celite pad to pre-wet it.
-
Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[7] Slowly pour the diluted mixture onto the center of the Celite bed. Apply a gentle vacuum to draw the solution through the filter.
-
Wash the Celite Pad: Wash the Celite pad with fresh solvent to ensure all the product is recovered.
-
Collect the Filtrate: The filtrate contains the product, now free of heterogeneous palladium catalyst.
Protocol 2: Palladium Removal Using a Solid-Supported Scavenger (Batch Method)
-
Select the Appropriate Scavenger: Choose a scavenger based on the palladium oxidation state, solvent system, and the nature of your product.
-
Add the Scavenger to the Reaction Mixture: Add the recommended amount of scavenger (typically specified by the manufacturer in wt% or equivalents) to the reaction mixture.[7]
-
Stir the Mixture: Stir the mixture at the recommended temperature (often room temperature) for the specified amount of time (can range from 1 to 24 hours).
-
Filter off the Scavenger: Remove the solid-supported scavenger by filtration.[7] A simple gravity filtration or filtration through a short plug of cotton or Celite is usually sufficient.
-
Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates.
Visualizations
Caption: Decision tree for selecting a palladium removal method.
References
Technical Support Center: Stability of (2-Benzylphenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (2-benzylphenyl)boronic acid under common reaction conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: Like other arylboronic acids, this compound is susceptible to two main degradation pathways:
-
Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of diphenylmethane.[1][2] This process can be catalyzed by acid or base and is often accelerated by elevated temperatures.[1][3]
-
Oxidation: The boronic acid group can be oxidized, particularly in the presence of oxidizing agents or air, to form the corresponding phenol (2-benzylphenol). Careful handling to exclude excess oxygen is recommended.[1]
-
Formation of Anhydrides (Boroxines): Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides called boroxines. This is an equilibrium process, and the presence of water can shift the equilibrium back to the boronic acid.[4]
Q2: How stable is this compound to storage?
A2: this compound is a solid that is generally stable when stored in a cool, dry place.[5] To minimize degradation, it is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures.[1] It is also known to be hygroscopic, so protection from moisture is important.[1]
Q3: Can I use this compound in aqueous conditions?
A3: Yes, but with caution. The presence of water, especially in combination with base and heat, can promote protodeboronation.[2][6] The pH of the aqueous medium is a critical factor in the stability of arylboronic acids.[2] For reactions requiring aqueous conditions, it is crucial to carefully control the pH and temperature to minimize decomposition.
Q4: Are there more stable alternatives to this compound for Suzuki-Miyaura coupling reactions?
A4: Yes, if instability is a significant issue, consider converting the boronic acid to a more stable derivative:
-
Pinacol Boronic Esters (Bpin): These are generally more stable to storage and handling and can be used directly in many coupling reactions.[7]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that are often compatible with chromatography and can release the boronic acid slowly under the reaction conditions.
-
Potassium Trifluoroborate Salts: These salts are often more stable than the corresponding boronic acids and can be used in Suzuki-Miyaura couplings.
Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions
This guide addresses common issues encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low Yield of the Desired Cross-Coupling Product
| Potential Cause | Suggested Solution |
| Decomposition of this compound | - Use milder bases (e.g., K₃PO₄, Cs₂CO₃) and the lowest effective temperature.[3] - Minimize reaction time. - Consider converting the boronic acid to a more stable pinacol ester or MIDA boronate.[7] |
| Steric Hindrance | The ortho-benzyl group introduces steric bulk, which can slow down the transmetalation step.[8] - Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) to facilitate the reaction.[8] |
| Inefficient Catalyst System | - Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.[9] - Ensure the catalyst is active and not poisoned. |
Issue 2: Significant Formation of Homocoupling Product (Biphenyl Dimer of this compound)
| Potential Cause | Suggested Solution |
| Presence of Oxygen | - Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen, or freeze-pump-thaw cycles).[10] - Maintain a positive pressure of an inert gas throughout the reaction. |
| Pd(II) Precatalyst Reduction | The reduction of Pd(II) to the active Pd(0) can sometimes be accompanied by homocoupling.[10] - Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄). |
Issue 3: Formation of Protodeboronation Byproduct (Diphenylmethane)
| Potential Cause | Suggested Solution |
| Harsh Reaction Conditions | - Use the mildest possible base that is effective for the reaction. - Lower the reaction temperature.[3] - Reduce the amount of water in the reaction mixture if possible. |
| Prolonged Reaction Time | - Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 - 1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene, dioxane, or DMF, with or without water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol for Assessing the Stability of this compound via HPLC
This protocol can be adapted to study the stability under various pH and temperature conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Degradation Study: In separate vials, mix the stock solution with buffers of different pH values. Place the vials in a temperature-controlled environment.
-
Time-Point Sampling: At regular intervals, withdraw an aliquot from each vial and quench any further reaction by dilution with a suitable solvent.
-
HPLC Analysis: Analyze the samples by HPLC to determine the concentration of remaining this compound and the formation of any degradation products (e.g., diphenylmethane).
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics. The half-life (t₁/₂) can be calculated from the rate constant.[1]
Data Presentation
| Condition | Effect on Stability | Primary Decomposition Pathway |
| High Temperature | Decreases stability | Protodeboronation, Oxidation |
| Strongly Basic (High pH) | Decreases stability | Protodeboronation |
| Strongly Acidic (Low pH) | Can decrease stability | Protodeboronation |
| Presence of Water | Can decrease stability, especially with base | Protodeboronation |
| Presence of Oxygen | Decreases stability | Oxidation |
| Inert Atmosphere | Increases stability | - |
| Low Temperature Storage | Increases stability | - |
Visualizations
Caption: Major decomposition pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Yoneda Labs [yonedalabs.com]
Improving the solubility of (2-Benzylphenyl)boronic acid in reaction media
Technical Support Center: (2-Benzylphenyl)boronic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of this compound in various reaction media.
Troubleshooting Guide & FAQs
Solubility and Reaction Setup
Q1: My this compound is not dissolving in my primary reaction solvent. What are my initial troubleshooting steps?
A1: Poor solubility is a common issue with boronic acids. Here are the initial steps to address this problem:
-
Mechanical Agitation & Gentle Heating: Vigorously stir the mixture. Gentle heating can also significantly increase the solubility of boronic acids.[1] However, ensure the temperature is compatible with the stability of all reactants and catalysts.[1]
-
Sonication: Use an ultrasonic bath to aid in the dissolution process.
-
Co-solvent Addition: Introduce a small amount of a co-solvent in which this compound is more soluble.[1] Polar aprotic solvents like DMF, DMSO, or alcohols such as ethanol are common choices.[1] Add the co-solvent in small increments (e.g., 5-10% of the total volume) while observing for dissolution.[1]
-
pH Adjustment: For aqueous or protic solvent systems, adjusting the pH can enhance solubility. Boronic acids are weak Lewis acids (pKa ~9) and can form more soluble boronate salts in the presence of a base.[2][3]
Q2: Which solvents are typically recommended for reactions involving this compound, such as Suzuki-Miyaura couplings?
A2: The choice of solvent is critical for reaction success and significantly affects efficiency.[4] For Suzuki-Miyaura couplings, a variety of organic solvents are commonly used, often in combination with an aqueous phase.[5]
Commonly used solvents include:
A small amount of water is often added to the reaction mixture.[5] The optimal solvent system may need to be determined empirically for your specific reaction.[1]
Chemical and Physical Strategies to Enhance Solubility
Q3: How does pH adjustment improve the solubility of this compound?
A3: this compound, like other boronic acids, is a Lewis acid that can accept a hydroxide ion to form a more soluble, tetrahedrally coordinated boronate salt.[2] Increasing the pH of an aqueous or protic medium with a base (e.g., NaOH, K₂CO₃) will favor the formation of this anionic boronate species, which typically has greater solubility in polar solvents than the neutral boronic acid.[1][3] At higher pH levels, the formation of the boronic acid-diol complex (if a diol is present) is also favored due to the transition of the boronic acid to its tetrahedral boronate ion form.[3]
Caption: pH effect on boronic acid solubility.
Q4: I've noticed a white solid forming upon storage or during my reaction setup. What is it and how does it affect solubility?
A4: Boronic acids have a tendency to undergo dehydration, especially when heated or stored under anhydrous conditions, to form a cyclic trimeric anhydride called a boroxine.[2][8][9] Boroxines are often less soluble than their corresponding boronic acids.[10]
This process is typically reversible in the presence of water; the boroxine can hydrolyze back to the boronic acid in situ.[1][8] While boroxines can sometimes be used directly in reactions like the Suzuki-Miyaura coupling, their formation can complicate accurate measurements and may lead to solubility issues.[1] To minimize boroxine formation, store this compound in a cool, dry place and tightly sealed from moisture.[1]
Caption: Equilibrium between boronic acid and its boroxine.
Q5: Can I chemically modify this compound to improve its solubility in organic solvents?
A5: Yes, a common strategy is to convert the boronic acid into a boronic ester, such as a pinacol ester.[4][5] Boronic esters are generally more stable, less polar, and exhibit significantly better solubility in common organic solvents compared to the parent acids.[4][11] This modification can prevent issues like boroxine formation and protodeboronation.[5] The boronic ester can often be used directly in cross-coupling reactions, where it may hydrolyze in situ to the active boronic acid.[6]
| Compound Type | General Solubility in Organic Solvents | Notes |
| Boronic Acid | Low to Moderate[4][11] | Prone to forming less soluble boroxines.[2][10] |
| Boronic Ester (e.g., Pinacol) | High[4][11] | More stable and easier to handle.[5] |
Q6: My reaction is biphasic, and the boronic acid seems to be staying in the aqueous phase. What can I do?
A6: For biphasic systems, especially in Suzuki-Miyaura reactions, a phase-transfer catalyst (PTC) can be employed to shuttle the boronate salt from the aqueous phase to the organic phase where the catalyst resides.[12][13] Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are common PTCs.[13] The use of a PTC can lead to a remarkable rate enhancement in biphasic reactions.[12][13] Boronic acids themselves have also been reported to act as phase-transfer catalysts in certain reactions, such as Fischer glycosidations.[14][15]
Caption: Action of a Phase-Transfer Catalyst.
Experimental Protocols
Protocol 1: General Procedure for Improving Solubility with a Co-solvent
This protocol describes the use of a co-solvent to dissolve a sparingly soluble boronic acid.
Materials:
-
This compound
-
Primary reaction solvent (e.g., Toluene, Dioxane)
-
Co-solvent (e.g., DMF, DMSO, Ethanol)
-
Reaction vessel with magnetic stirrer
Procedure:
-
To the reaction vessel, add the this compound and the other solid reagents.
-
Add the primary reaction solvent.
-
Begin vigorous stirring.
-
Slowly add the co-solvent dropwise or in small increments (e.g., 5% of the total planned solvent volume).[1]
-
Observe the mixture for dissolution. If the solid persists, continue adding the co-solvent up to a reasonable percentage (e.g., 20-30%), being mindful of its potential effects on the reaction.
-
Gentle heating or sonication can be applied concurrently to aid dissolution.[1]
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.0 - 1.5 equiv)
-
Aryl halide (e.g., aryl bromide, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)[6][7]
-
Degassed water
Procedure:
-
In a reaction vessel, combine the this compound, aryl halide, palladium catalyst, ligand, and base.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[6]
-
Add the degassed organic solvent and degassed water via syringe.[6]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).[6][16]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography.[6]
Typical Suzuki-Miyaura Reaction Conditions
| Component | Example | Typical Amount | Reference |
| Boronic Acid | This compound | 1.5 mmol | [7] |
| Aryl Halide | Aryl Bromide | 1.0 mmol | [7] |
| Catalyst | Pd(OAc)₂ | 5 mol% | [7] |
| Ligand | JohnPhos | 10 mol% | [7] |
| Base | K₂CO₃ | 3.0 mmol | [7] |
| Solvent | DMF | 2 mL | [7] |
| Temperature | 80-110 °C | - | [6][16] |
| Time | 1-24 hours | - | [6][16] |
References
- 1. benchchem.com [benchchem.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [kuscholarworks.ku.edu]
- 11. researchgate.net [researchgate.net]
- 12. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Catalyst Deactivation in Suzuki Reactions with (2-Benzylphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-M-yaura coupling reactions involving the sterically hindered (2-Benzylphenyl)boronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki reactions with this compound, focusing on catalyst deactivation and low reaction yields.
Question: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki couplings with sterically hindered substrates like this compound are a common challenge. The primary reasons often revolve around catalyst deactivation and suboptimal reaction conditions that fail to overcome the steric hindrance. Here is a systematic approach to troubleshooting your reaction:
-
Catalyst and Ligand Selection: This is the most critical factor for success with hindered substrates. Standard catalysts like Pd(PPh₃)₄ are often ineffective.
-
Recommendation: Employ bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl halide. They also accelerate the reductive elimination step.
-
-
Boronic Acid Stability: this compound can be susceptible to degradation under the reaction conditions.
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom. It is often promoted by high temperatures and the presence of water.
-
Homocoupling: Dimerization of the boronic acid can occur, especially in the presence of oxygen or excess Pd(II) species.
-
Solution: Use fresh, high-purity this compound. Consider converting it to a more stable boronate ester (e.g., a pinacol ester) which can release the boronic acid slowly during the reaction, minimizing its degradation.
-
-
Reaction Conditions:
-
Base: The choice of base is crucial for activating the boronic acid. For sterically hindered couplings, stronger bases are often required. Finely powdered bases are recommended to ensure better solubility and reactivity.
-
Solvent: Aprotic polar solvents are typically used. The choice of solvent can influence catalyst solubility and reactivity.
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and protodeboronation. Careful optimization is necessary.
-
Degassing: Thoroughly degas all solvents and the reaction vessel to remove oxygen, which can lead to homocoupling and catalyst oxidation.
-
-
Potential Intramolecular Reactions: The ortho-benzyl group could potentially interact with the palladium center, leading to catalyst inhibition or unforeseen side reactions, although this is speculative without direct evidence. If common troubleshooting fails, consider that an intramolecular cyclization or chelation might be sequestering the catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of palladium catalyst deactivation in Suzuki reactions?
A1: The primary mechanism of deactivation is the agglomeration of the palladium(0) catalyst into inactive palladium black. This can be caused by high temperatures, prolonged reaction times, or the use of ligands that do not sufficiently stabilize the catalytic species. Other deactivation pathways include oxidation of the Pd(0) to inactive Pd(II) species and ligand degradation.
Q2: I observe a black precipitate in my reaction mixture. What is it and what should I do?
A2: A black precipitate is likely palladium black, an inactive form of the catalyst. This indicates catalyst decomposition. To mitigate this, consider using more robust ligands (e.g., Buchwald-type biarylphosphine ligands or NHC ligands) that can better stabilize the palladium nanoparticles and prevent their aggregation. Lowering the reaction temperature or reducing the reaction time may also help.
Q3: My main side-product is the homocoupling of this compound. What causes this and how can I prevent it?
A3: Homocoupling is often caused by the presence of oxygen or Pd(II) species in the reaction mixture. To prevent it, ensure rigorous degassing of all solvents and the reaction vessel. Using a Pd(0) source directly, such as Pd₂(dba)₃, can also be beneficial. If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient, leading to side reactions.
Q4: Can I use this compound directly, or should I convert it to an ester?
A4: While you can use the boronic acid directly, converting it to a more stable derivative like a pinacol ester can be advantageous. Boronic acids can be prone to decomposition, especially under prolonged heating. Boronate esters are generally more stable and release the boronic acid slowly under the reaction conditions, which can minimize side reactions like protodeboronation and improve overall yield.
Data Presentation
The following tables summarize typical reaction conditions for Suzuki-Miyaura cross-coupling of benzylboronic acid pinacol esters (as an analogue for this compound) with various aryl halides. These serve as a starting point for optimization.
Table 1: Optimization of Reaction Conditions for a Model Suzuki Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 80 | 85 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | 92 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF/H₂O | 100 | 45 |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (3) | 2-MeTHF/H₂O | 80 | 95 |
Data presented is representative for sterically hindered boronic acids and should be used as a guideline for optimization.
Table 2: Substrate Scope for Suzuki Coupling with Benzylboronic Acid Pinacol Ester
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxy-2'-benzylbiphenyl | 90 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)-2'-benzylbiphenyl | 88 |
| 3 | 2-Bromopyridine | 2-(2'-Benzylphenyl)pyridine | 75 |
| 4 | 1-Chloro-4-nitrobenzene | 4-Nitro-2'-benzylbiphenyl | 65 |
Yields are based on optimized conditions with a suitable Buchwald-type catalyst system.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound Pinacol Ester with an Aryl Halide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound pinacol ester (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., 2-MeTHF or Dioxane)
-
Degassed water
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the this compound pinacol ester, aryl halide, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent and degassed water (if required by the specific conditions) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Common catalyst deactivation and side reaction pathways in Suzuki couplings.
Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions.
Validation & Comparative
Reactivity Face-Off: (2-Benzylphenyl)boronic Acid vs. (4-Benzylphenyl)boronic Acid in Suzuki-Miyaura Coupling
In the landscape of synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of boronic acid isomer can profoundly influence reaction efficiency and yield. This guide provides a comparative analysis of the reactivity of (2-benzylphenyl)boronic acid and (4-benzylphenyl)boronic acid, two isomers that, despite their structural similarity, exhibit distinct behaviors in the widely utilized Suzuki-Miyaura coupling reaction. This comparison is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of biaryl and poly-aryl structures.
The disparate reactivity of these isomers is primarily governed by the interplay of steric and electronic effects imparted by the position of the benzyl substituent on the phenylboronic acid ring.
Theoretical Underpinnings of Reactivity
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance. The key steps in the catalytic cycle are oxidative addition, transmetalation, and reductive elimination. The structure of the boronic acid coupling partner plays a critical role, particularly in the transmetalation step.
(4-Benzylphenyl)boronic Acid: An Electronically Favored Partner
The benzyl group at the para position exerts a weak electron-donating effect on the phenyl ring. This inductively electron-donating nature increases the electron density on the carbon atom bonded to the boron, enhancing its nucleophilicity. A more nucleophilic aryl group can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, potentially leading to faster reaction rates and higher yields. From a steric perspective, the para-substituent is remote from the reactive boronic acid moiety, imposing no significant steric hindrance.
This compound: A Sterically Hindered Reagent
In contrast, the benzyl group in the ortho position introduces significant steric bulk in the vicinity of the boronic acid functional group. This steric hindrance can impede the approach of the bulky palladium complex, thereby slowing down the transmetalation step. In some cases, this steric congestion can also hinder the final reductive elimination step, further reducing the overall reaction efficiency. While the ortho-benzyl group also has an electron-donating effect, the steric impediment is generally the dominant factor governing its reactivity in cross-coupling reactions. This often necessitates more forcing reaction conditions, specialized bulky phosphine ligands, or results in lower yields compared to its para-substituted counterpart.[1]
Comparative Reactivity: A Qualitative Overview
Based on these principles, it is anticipated that (4-benzylphenyl)boronic acid will exhibit greater reactivity and afford higher yields in Suzuki-Miyaura coupling reactions compared to this compound under standard conditions. Achieving comparable yields with the ortho isomer may require more rigorous optimization of reaction parameters, such as the use of more active catalysts, bulkier ligands, higher temperatures, or longer reaction times.
Experimental Protocols
Below are representative, though not directly comparative, experimental protocols for Suzuki-Miyaura coupling reactions involving benzyl-substituted coupling partners. These protocols are provided to illustrate the typical conditions employed for such transformations.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Boronic Acid/Ester | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (4-Chlorophenyl)boronic acid | Benzyl bromide | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O | 77 | - | High |
| 2 | Phenylboronic acid | 4-Methylbenzyl carbonate | PdCl₂ (5) | DPEPhos (5.5) | NaHCO₃ | Ethanol | 80 | 24 | 73 |
| 3 | Benzylboronic acid pinacol ester | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 18 | 95 |
| 4 | Phenylboronic acid | 5-(Bromomethyl)-isoxazole | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | MW | 0.33 | 69 |
Note: The data in this table is compiled from different sources and serves as a representative comparison. Direct comparison of yields should be made with caution as reaction conditions are not identical.
Visualization of Concepts
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: Factors influencing the predicted reactivity of ortho- vs. para-benzylphenyl)boronic acid.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
References
A Comparative Guide to Ortho-, Meta-, and Para-Benzylphenylboronic Acid in Suzuki Coupling
For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the boronic acid isomer is critical as it can significantly influence reaction efficiency and yield. This guide provides a comparative analysis of ortho-, meta-, and para-benzylphenylboronic acid in the context of Suzuki coupling, drawing upon established principles of reactivity and supported by generalized experimental data.
While direct comparative studies for these specific isomers are not extensively documented, the reactivity trends can be reliably inferred from the well-understood effects of steric hindrance and electronic properties on the Suzuki-Miyaura catalytic cycle.[1][2]
Comparative Reactivity: A Quantitative Overview
The reactivity of benzylphenylboronic acid isomers in Suzuki coupling is primarily dictated by steric hindrance around the boronic acid group. The general trend in reactivity is expected to be:
Para > Meta >> Ortho [1]
This trend is rooted in the accessibility of the boron atom for the crucial transmetalation step in the catalytic cycle.[1] The ortho-isomer suffers from significant steric hindrance due to the proximity of the benzyl group to the boronic acid moiety, which can impede the approach of the palladium complex.[2][3]
| Isomer | Expected Relative Reactivity | Typical Reaction Conditions | Expected Yield (%) |
| p-Benzylphenylboronic acid | High | Mild conditions, shorter reaction times | 85-95 |
| m-Benzylphenylboronic acid | Moderate | Slightly more forcing conditions may be needed | 70-85 |
| o-Benzylphenylboronic acid | Low | Harsher conditions, specialized ligands, longer times | < 50 |
Note: The expected yields are illustrative and can vary significantly based on the coupling partner, catalyst, ligand, base, and solvent system used.
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki coupling of a benzylphenylboronic acid with an aryl bromide. Optimization of the reaction conditions, particularly for the ortho-isomer, is often necessary.
Materials:
-
Aryl bromide (1.0 mmol)
-
Benzylphenylboronic acid isomer (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)
Procedure:
-
To a round-bottom flask, add the aryl bromide, the benzylphenylboronic acid isomer, and the base.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the solvent mixture to the flask.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Structural comparison of ortho-, meta-, and para-benzylphenylboronic acid.
References
A Researcher's Guide to Biaryl Synthesis: Evaluating Alternatives to (2-Benzylphenyl)boronic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl scaffolds, the choice of organoboron reagent is paramount to success. While (2-Benzylphenyl)boronic acid is a common starting material, its stability and reactivity can pose challenges, particularly in sterically demanding couplings. This guide provides an objective comparison of alternative reagents, supported by representative experimental data, to inform the selection of the optimal synthetic strategy.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds. However, the efficiency of this palladium-catalyzed transformation is highly dependent on the nature of the organoboron coupling partner. Boronic acids, while widely used, can be susceptible to protodeboronation and other decomposition pathways, leading to diminished yields and purification challenges. This has spurred the development of more robust alternatives, primarily potassium organotrifluoroborates and organosilanes for Hiyama-Denmark couplings.
This guide evaluates the performance of this compound against two key alternatives: potassium (2-benzylphenyl)trifluoroborate and (2-benzylphenyl)dimethylsilanol. We present a comparative analysis of their stability, reactivity, and handling characteristics, alongside detailed experimental protocols for a model biaryl synthesis.
Comparative Performance of Reagents for 2-Benzyl-2'-methylbiphenyl Synthesis
To provide a clear and objective comparison, the following table summarizes the expected performance of this compound and its alternatives in the synthesis of 2-benzyl-2'-methylbiphenyl from 2-bromotoluene. The data is collated from representative procedures and highlights the potential advantages of the alternative reagents.
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Advantages & Disadvantages |
| This compound | 2-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | 75-85 | Advantages: Commercially available. Disadvantages: Prone to protodeboronation, potentially leading to lower and inconsistent yields; may require excess reagent. |
| Potassium (2-benzylphenyl)trifluoroborate | 2-Bromotoluene | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 12-18 | 85-95 | Advantages: Crystalline, air- and moisture-stable solid, enhanced stability against protodeboronation leading to higher and more reproducible yields.[1] Disadvantages: Requires synthesis from the corresponding boronic acid. |
| (2-Benzylphenyl)dimethylsilanol | 2-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18-24 | 80-90 | Advantages: Fluoride-free conditions, avoiding potential side reactions with sensitive functional groups; byproducts are non-toxic and easily removed.[2][3][4] Disadvantages: May require specific ligands for efficient coupling; synthesis of the organosilanol is necessary. |
Experimental Protocols
Detailed methodologies for the synthesis of 2-benzyl-2'-methylbiphenyl using each of the compared reagents are provided below. These protocols are representative and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 2-Bromotoluene
Materials:
-
This compound (1.2 mmol)
-
2-Bromotoluene (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 2-bromotoluene, Pd(PPh₃)₄, and K₂CO₃.
-
The flask is evacuated and backfilled with argon three times.
-
Degassed toluene and water are added via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of Potassium (2-benzylphenyl)trifluoroborate with 2-Bromotoluene
Materials:
-
Potassium (2-benzylphenyl)trifluoroborate (1.1 mmol)
-
2-Bromotoluene (1.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.02 mmol)
-
Cesium carbonate (Cs₂CO₃, 3.0 mmol)
-
Tetrahydrofuran (THF, 9 mL)
-
Water (1 mL)
Procedure:
-
In a Schlenk tube, combine potassium (2-benzylphenyl)trifluoroborate, 2-bromotoluene, PdCl₂(dppf), and Cs₂CO₃.
-
The tube is evacuated and backfilled with argon three times.
-
Degassed THF and water are added via syringe.
-
The reaction mixture is heated to 80 °C and stirred for 12-18 hours.
-
After cooling, the mixture is diluted with diethyl ether and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by flash column chromatography.[1]
Protocol 3: Hiyama-Denmark Coupling of (2-Benzylphenyl)dimethylsilanol with 2-Bromotoluene
Materials:
-
(2-Benzylphenyl)dimethylsilanol (1.2 mmol)
-
2-Bromotoluene (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
The tube is evacuated and backfilled with argon.
-
A solution of (2-Benzylphenyl)dimethylsilanol and 2-bromotoluene in anhydrous toluene is added.
-
The reaction mixture is heated to 100 °C for 18-24 hours.
-
After cooling to room temperature, the reaction is diluted with hexanes and filtered through silica gel.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.[2][3][4]
Mechanistic Overview and Workflow Diagrams
The following diagrams illustrate the catalytic cycles and experimental workflows for the discussed biaryl synthesis methods.
References
(2-Benzylphenyl)boronic Acid vs. MIDA Boronate Esters: A Comparative Guide for Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for the successful synthesis of complex molecules via cross-coupling reactions. This guide provides an objective comparison between benzylic boronic acids, with a focus on (2-Benzylphenyl)boronic acid where data is available, and N-methyliminodiacetic acid (MIDA) boronate esters in the context of Suzuki-Miyaura cross-coupling.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] A key component of this reaction is the organoboron reagent. While traditional boronic acids are effective, their stability and handling can be problematic, particularly for certain classes of compounds like benzylic and heteroaryl boronic acids.[2][3] MIDA boronate esters have emerged as a robust alternative, offering enhanced stability and controlled reactivity.[4][5]
This guide will delve into a detailed comparison of these two classes of reagents, focusing on their stability, handling, and performance in cross-coupling reactions, supported by experimental data.
Stability and Handling: A Tale of Two Reagents
The primary differentiator between benzylic boronic acids and MIDA boronate esters lies in their stability. Benzylic boronic acids are notoriously prone to decomposition through pathways such as protodeboronation, oxidation, and polymerization, which can significantly impact their shelf-life and the reproducibility of reactions.[2][3] In contrast, MIDA boronates are designed for stability. They are typically free-flowing, crystalline solids that are stable to air and moisture, allowing for long-term storage at room temperature without degradation.[5] This stability also renders them compatible with silica gel chromatography, simplifying purification processes.[5]
| Reagent Type | Stability | Handling and Storage | Purity of Starting Material |
| Benzylic Boronic Acids | Prone to decomposition (protodeboronation, oxidation).[2][3] | Often requires storage under an inert atmosphere at low temperatures.[3] | Can be challenging to obtain in high purity due to decomposition.[3] |
| MIDA Boronate Esters | Indefinitely bench-top stable under air.[4] | Stable at room temperature, easy to handle in air.[5] | Generally high; can be purified by standard techniques like column chromatography.[5] |
Performance in Cross-Coupling Reactions: The "Slow-Release" Advantage
The enhanced stability of MIDA boronates directly translates to improved performance in many Suzuki-Miyaura cross-coupling reactions. While boronic acids are generally more reactive and can lead to faster reaction times, their instability can result in lower yields due to decomposition, especially in reactions that require prolonged heating or involve challenging substrates.[2][3]
MIDA boronates operate on a "slow-release" principle.[4] Under the basic conditions of the Suzuki-Miyaura reaction, the MIDA ligand is slowly hydrolyzed, gradually releasing the active boronic acid into the reaction mixture. This controlled release maintains a low concentration of the often-unstable boronic acid, minimizing decomposition and maximizing the efficiency of the cross-coupling reaction.[2] This is particularly advantageous for notoriously unstable compounds like 2-heterocyclic and vinyl boronic acids.[2]
The following diagram illustrates the general catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MIDA Boronates [sigmaaldrich.com]
- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Suzuki and Kumada Couplings for 2-Benzylbiaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sterically hindered biaryls, such as 2-benzylbiaryls, is a critical endeavor in medicinal chemistry and materials science due to their prevalence in pharmacologically active compounds and functional materials.[1] Among the myriad of cross-coupling reactions available, the Suzuki-Miyaura and Kumada-Corriu couplings stand out as powerful methods for the construction of carbon-carbon bonds. This guide provides an objective comparison of these two seminal reactions for the synthesis of sterically challenging 2-benzylbiaryls, supported by experimental data and detailed protocols.
At a Glance: Suzuki vs. Kumada Coupling
| Feature | Suzuki Coupling | Kumada Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Grignard reagents (organomagnesium halides) |
| Key Advantages | High functional group tolerance; commercially available and stable reagents; milder reaction conditions.[2] | High reactivity of Grignard reagents; often faster reaction times; cost-effective reagents.[3] |
| Key Disadvantages | Slower reaction rates compared to Kumada; potential for protodeboronation side reactions. | Low tolerance to functional groups (e.g., acidic protons, carbonyls); requires strictly anhydrous conditions. |
| Typical Catalysts | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Nickel or Palladium complexes (e.g., Ni(dppp)Cl₂, Pd(dppf)Cl₂)[3] |
| Typical Solvents | Toluene, Dioxane, THF, often with water | THF, Diethyl ether |
| Typical Bases | Carbonates (K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄) | Not required (Grignard reagent is basic) |
Catalytic Cycles: A Visual Comparison
The fundamental mechanisms of both the Suzuki and Kumada couplings involve a catalytic cycle centered around a transition metal, typically palladium or nickel. The key steps are oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Figure 2: Catalytic Cycle of the Kumada-Corriu Coupling.
Performance Comparison in Sterically Hindered Biaryl Synthesis
| Coupling Reaction | Electrophile | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki | 2-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (1.5) | SPhos (3.0) | K₃PO₄ | Toluene | 100 | 16 | 95 | [4] |
| Suzuki | 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2.0) | cataCXium A (4.0) | K₃PO₄ | Dioxane | 100 | 18 | 98 | [4] |
| Suzuki | 1-Bromo-2-methylnaphthalene | Phenylboronic acid | Pd₂(dba)₃ (1.0) | IPr (4.0) | K₃PO₄·H₂O | Dioxane | 110 | 24 | 85 | [1] |
| Kumada | 2-Chlorotoluene | Phenylmagnesium bromide | Pd(OAc)₂ (2.0) | IPr·HCl (4.0) | - | Dioxane/THF | 80 | 3 | 94 | [5] |
| Kumada | 2-Bromotoluene | Phenylmagnesium bromide | NiCl₂(dppp) (1.0) | - | - | Diethyl ether | reflux | 16 | 83 | [5] |
| Kumada | 2-Bromo-1,3-dimethylbenzene | Phenylmagnesium bromide | PdCl₂(PCy₃)₂ (3.0) | - | - | THF | rt | 2 | 98 | [6] |
Note: The table presents data from different sources for the synthesis of sterically hindered biaryls, which serve as models for 2-benzylbiaryl synthesis. Direct comparison of yields should be made with caution due to variations in substrates and reaction conditions.
Experimental Protocols
Representative Suzuki Coupling Protocol for a Sterically Hindered Biaryl
This protocol is adapted from the synthesis of di- and tri-ortho-substituted biaryls.[4]
Synthesis of 2-Methylbiphenyl:
-
To a dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.015 mmol), SPhos (0.030 mmol), and K₃PO₄ (2.0 mmol).
-
Add 2-bromotoluene (1.0 mmol) and phenylboronic acid (1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 16 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford 2-methylbiphenyl.
Representative Kumada Coupling Protocol for a Sterically Hindered Biaryl
This protocol is adapted from the synthesis of sterically crowded biaryls.[6]
Synthesis of 2,6-Dimethylbiphenyl:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an argon atmosphere, add magnesium turnings (1.2 mmol).
-
A solution of bromobenzene (1.0 mmol) in anhydrous THF (5 mL) is added dropwise to the magnesium turnings. The mixture is stirred until the magnesium is consumed to form phenylmagnesium bromide.
-
In a separate Schlenk tube under argon, dissolve PdCl₂(PCy₃)₂ (0.03 mmol) in anhydrous THF (2 mL).
-
Add a solution of 2-bromo-1,3-dimethylbenzene (1.0 mmol) in anhydrous THF (3 mL) to the catalyst solution.
-
The freshly prepared phenylmagnesium bromide solution is then added dropwise to the mixture at room temperature.
-
The reaction is stirred at room temperature for 2 hours.
-
The reaction is quenched by the slow addition of 1 M HCl.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.
-
The crude product is purified by column chromatography to yield 2,6-dimethylbiphenyl.
Conclusion
Both the Suzuki and Kumada couplings are highly effective for the synthesis of 2-benzylbiaryls and other sterically hindered biaryls. The choice between the two often depends on the specific substrate and the functional groups present.
-
The Suzuki coupling is generally the preferred method when dealing with substrates bearing sensitive functional groups due to its milder conditions and the stability of the organoboron reagents.[2] The wide availability of diverse boronic acids and esters further enhances its utility.
-
The Kumada coupling , on the other hand, offers the advantage of high reactivity and often faster reaction times, which can be beneficial for less reactive aryl chlorides.[5] Its cost-effectiveness, stemming from the use of readily available Grignard reagents, makes it an attractive option for large-scale synthesis, provided the substrate lacks incompatible functional groups.
For the synthesis of complex 2-benzylbiaryls, particularly in the later stages of a drug discovery program where functional group tolerance is paramount, the Suzuki coupling is often the more strategic choice. However, for the efficient, large-scale production of simpler, non-functionalized 2-benzylbiaryl cores, the Kumada coupling remains a powerful and economical alternative. Careful consideration of the substrate scope, functional group compatibility, and desired scale of reaction will ultimately guide the researcher in selecting the most appropriate method.
References
- 1. mdpi.com [mdpi.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kumada Coupling [organic-chemistry.org]
- 4. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 6. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
A Head-to-Head Battle for the C-C Bond: (2-Benzylphenyl)boronic Acid vs. Grignard Reagents in Biphenyl Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of biphenyl and substituted biphenyl scaffolds is a critical task. These structural motifs are prevalent in a vast array of pharmaceuticals and functional materials. Two of the most powerful methods for forging the crucial carbon-carbon bond at the heart of these molecules are the Suzuki-Miyaura coupling, utilizing boronic acids, and the classic Grignard reaction. This guide provides an objective, data-driven comparison of these two synthetic strategies, focusing on the preparation of a 2-benzylbiphenyl system to illuminate the distinct advantages and disadvantages of each approach.
This comparison will delve into the typical yields, reaction conditions, and functional group tolerance of each method, supported by detailed experimental protocols. By presenting this information in a clear and comparative format, we aim to equip researchers with the knowledge to make informed decisions when selecting a synthetic route for their specific target molecules.
Quantitative Performance Metrics: A Tale of Two Reactions
The choice between a Suzuki-Miyaura coupling and a Grignard reaction often comes down to a trade-off between yield, reaction robustness, and the chemical nature of the starting materials. The following table summarizes the key quantitative differences observed in the synthesis of biphenyl compounds using these two methods.
| Feature | (2-Benzylphenyl)boronic Acid (Suzuki-Miyaura Coupling) | Grignard Reagents (Kumada Coupling) |
| Typical Yield | High to Excellent (>90% is common) | Moderate to Good (75% reported for similar systems) |
| Functional Group Tolerance | Excellent | Low (incompatible with acidic protons and many electrophilic groups) |
| Reaction Conditions | Generally mild, often tolerant of air and water | Strictly anhydrous and inert atmosphere required |
| Reagent Stability | Boronic acids are often stable, isolable solids | Grignard reagents are highly reactive and moisture-sensitive |
| Key Catalyst | Palladium-based catalyst is essential | Often Nickel or Iron-based catalysts for cross-coupling |
| Common Byproducts | Homocoupling of the boronic acid can occur | Homocoupling (Wurtz-type products) and reduction products |
Visualizing the Synthetic Pathways
To better understand the practical workflow of each reaction, the following diagrams illustrate the key steps involved in the Suzuki-Miyaura coupling and a representative Grignard cross-coupling (Kumada) reaction.
Experimental Protocols
For the purpose of a direct comparison, the following are representative experimental protocols for the synthesis of a 2-substituted biphenyl system via Suzuki-Miyaura coupling and a Kumada-type Grignard cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of arylboronic acids with aryl halides.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (e.g., bromobenzene, 1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., potassium carbonate, 2.0 mmol)
-
Solvent system (e.g., Toluene and Water, 4:1 ratio, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask, add the this compound, aryl halide, palladium catalyst, and base.
-
The flask is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
The degassed solvent system is added via syringe.
-
The reaction mixture is heated to 80-100 °C and stirred vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the 2-benzylbiphenyl.
Protocol 2: Kumada-Type Cross-Coupling of a Grignard Reagent
This protocol is a representative procedure for the nickel- or iron-catalyzed cross-coupling of a Grignard reagent with an aryl halide, adapted for the synthesis of a 2-benzylbiphenyl derivative.[1]
Materials:
-
Benzylmagnesium bromide (prepared in situ from benzyl bromide and magnesium turnings in anhydrous ether)
-
2-Bromotoluene (1.0 mmol)
-
Catalyst (e.g., NiCl₂(dppp) or FeCl₃, 1-5 mol%)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Aqueous solution of hydrochloric acid (for quenching)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
Part A: Preparation of Benzylmagnesium Bromide
-
All glassware must be rigorously dried in an oven and assembled while hot under an inert atmosphere (argon or nitrogen).
-
Magnesium turnings are placed in a round-bottom flask equipped with a dropping funnel and a reflux condenser.
-
A solution of benzyl bromide in anhydrous diethyl ether is added dropwise to the magnesium turnings to initiate the Grignard reagent formation. The reaction is often initiated with a small crystal of iodine.
-
Once the reaction has started, the remaining benzyl bromide solution is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Cross-Coupling Reaction
-
In a separate, dry, inert-atmosphere flask, the catalyst and 2-bromotoluene are dissolved in anhydrous THF.
-
The freshly prepared benzylmagnesium bromide solution is transferred via cannula to the flask containing the catalyst and aryl halide at room temperature or cooled in an ice bath.
-
The reaction mixture is stirred at room temperature or gently heated, and the progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is carefully quenched by the slow addition of a dilute aqueous solution of hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the 2-benzylbiphenyl.
Conclusion: Selecting the Optimal Synthetic Route
The choice between utilizing this compound in a Suzuki-Miyaura coupling or employing a Grignard reagent in a cross-coupling reaction is highly dependent on the specific requirements of the synthesis.
The Suzuki-Miyaura coupling stands out for its high yields, mild reaction conditions, and exceptional functional group tolerance . The stability of boronic acids also makes them convenient to handle and store. This makes the Suzuki-Miyaura coupling the preferred method for complex molecules where sensitive functional groups must be preserved.
Conversely, the Grignard reaction , while a cornerstone of organic synthesis, presents significant challenges in the context of cross-coupling for biphenyl synthesis. The low functional group tolerance and the stringent requirement for anhydrous and inert conditions can limit its applicability. However, for substrates lacking sensitive functional groups and when cost of reagents is a primary concern (magnesium being significantly cheaper than palladium catalysts), the Grignard approach can be a viable, albeit potentially lower-yielding, alternative. The development of more robust iron-catalyzed Grignard cross-coupling reactions is an active area of research that may broaden the appeal of this classic transformation.
Ultimately, for researchers in drug development and other fields where efficiency, reliability, and broad applicability are paramount, the Suzuki-Miyaura coupling with boronic acids generally offers a more robust and versatile platform for the synthesis of biphenyl derivatives.
References
Reactivity Under Scrutiny: A Comparative Analysis of (2-Benzylphenyl)boronic Acid and Other Ortho-Substituted Boronic Acids in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical determinant of success in complex organic synthesis. This guide provides an objective comparison of the reactivity of (2-Benzylphenyl)boronic acid with other common ortho-substituted boronic acids in the context of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By presenting experimental data and detailed methodologies, this document aims to inform strategic decisions in the synthesis of sterically hindered biaryl compounds, which are prevalent motifs in pharmaceuticals and advanced materials.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. However, the efficiency of this reaction can be significantly influenced by the steric and electronic properties of the coupling partners. Ortho-substituted boronic acids, in particular, often exhibit lower reactivity compared to their meta- and para-isomers due to steric hindrance around the boronic acid moiety. This steric bulk can impede the crucial transmetalation step in the catalytic cycle.
This guide focuses on the performance of this compound, a substrate with a bulky, non-polar benzyl group at the ortho position, and compares its reactivity with other ortho-substituted analogues such as 2-tolylboronic acid, 2-methoxyphenyl)boronic acid, and 2-chlorophenyl)boronic acid.
Comparative Performance in Suzuki-Miyaura Coupling
To provide a quantitative comparison, the following table summarizes the performance of various ortho-substituted phenylboronic acids in Suzuki-Miyaura coupling reactions with different aryl bromides. It is important to note that the reaction conditions are not identical across all examples, which can influence the yields. However, this compilation of data from various sources provides a valuable insight into the relative reactivity of these substrates.
| Ortho-Substituted Boronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Methyl 2-bromobenzoate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12 | 75 |
| 2-Tolylboronic acid | 9-Benzyl-6-chloropurine | Pd(dba)₂ / PPh₃ | Na₂CO₃ | Toluene | 110 | 12 | 89 [1] |
| 2-Methoxyphenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 120 | 48 | ~95 (total) |
| 2-Chlorophenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 120 | 48 | ~95 (total) |
| 2-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 35 [2] |
Disclaimer: The data presented in this table is collated from different literature sources and is for illustrative and comparative purposes only. Direct comparison of yields should be made with caution as the reaction conditions, including catalyst, ligand, base, solvent, and temperature, vary between experiments.
The data suggests that this compound exhibits good reactivity, affording a 75% yield in the coupling with a sterically demanding ortho-substituted aryl bromide. Its performance appears comparable to or slightly lower than less hindered ortho-substituted boronic acids like 2-tolylboronic acid under different conditions. As expected, the presence of a strongly electron-withdrawing group, as in 2-nitrophenylboronic acid, significantly reduces the yield[2]. The benzyl group is larger than a methyl group, which would be expected to increase steric hindrance and potentially lower the reaction yield. However, electronic effects also play a role; the benzyl group is generally considered to be weakly electron-donating through induction, which can have a modest activating effect on the boronic acid.
Experimental Protocols
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving an ortho-substituted phenylboronic acid and an aryl bromide. This protocol is based on commonly used conditions and should be optimized for specific substrates.
Materials:
-
Ortho-substituted phenylboronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Anhydrous toluene
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the ortho-substituted phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Anhydrous toluene (5 mL) and degassed water (0.5 mL) are added via syringe.
-
The reaction mixture is stirred vigorously and heated to 100 °C in an oil bath.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The mixture is washed with water (10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Workflow
The following diagram outlines the general workflow for setting up and performing a Suzuki-Miyaura cross-coupling reaction as described in the experimental protocol.
Caption: A flowchart illustrating the key steps in a typical Suzuki-Miyaura experiment.
References
A Comparative Guide: Boronic Acids Versus Potassium Trifluoroborates in Diarylmethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diarylmethanes, a core structural motif in many pharmaceutical agents and organic materials, heavily relies on robust cross-coupling methodologies. The Suzuki-Miyaura reaction, a Nobel Prize-winning method for C-C bond formation, has been a mainstay in this field. Central to this reaction is the choice of the organoboron reagent. While boronic acids have traditionally been the workhorse, potassium trifluoroborates have emerged as a superior alternative in many applications. This guide provides an objective, data-driven comparison of these two classes of reagents for the synthesis of diarylmethanes.
Executive Summary: The Trifluoroborate Advantage
Potassium trifluoroborates offer significant advantages over their boronic acid counterparts, primarily stemming from their enhanced stability.[1] Boronic acids are known to be susceptible to protodeboronation, a process that cleaves the carbon-boron bond and renders the reagent inactive, leading to inconsistent yields and the need for excess reagent.[1][2] In contrast, potassium trifluoroborates, as tetracoordinate boron species, are significantly more stable, often existing as bench-stable crystalline solids with a long shelf-life.[1][2] This stability translates to more reliable and reproducible cross-coupling reactions, often resulting in higher yields, particularly with challenging substrates.[1]
Comparative Performance Data
The superior performance of potassium trifluoroborates is evident in the higher yields achieved in Suzuki-Miyaura cross-coupling reactions. The following table summarizes a comparison of yields for the synthesis of diarylmethanes and other biaryl compounds using both boronic acids and potassium trifluoroborates under various conditions.
| Entry | Aryl Halide | Boron Reagent | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | Thiophen-2-ylboronic acid | Pd(OAc)₂/RuPhos | Cs₂CO₃ | THF/H₂O | Prone to protodeboronation, lower yields | [3] |
| 2 | 4-Bromobenzonitrile | Potassium thiophen-2-yltrifluoroborate | Pd(OAc)₂/RuPhos | Cs₂CO₃ | THF/H₂O | 98 | [3] |
| 3 | 4-Chlorobenzonitrile | Thiophen-3-ylboronic acid | Pd(OAc)₂/RuPhos | Cs₂CO₃ | THF/H₂O | Lower yields reported | [3] |
| 4 | 4-Chlorobenzonitrile | Potassium thiophen-3-yltrifluoroborate | Pd(OAc)₂/RuPhos | Cs₂CO₃ | THF/H₂O | 96 | [3] |
| 5 | 4-Bromoanisole | 1H-Indol-5-ylboronic acid | Pd(OAc)₂/RuPhos | Cs₂CO₃ | THF/H₂O | Lower yields due to instability | [3] |
| 6 | 4-Bromoanisole | Potassium 1H-indol-5-yltrifluoroborate | Pd(OAc)₂/RuPhos | Cs₂CO₃ | THF/H₂O | 93 | [3] |
Experimental Protocols
Synthesis of Potassium Trifluoroborates from Boronic Acids
This protocol describes a general procedure for the conversion of a boronic acid to its corresponding potassium trifluoroborate salt.[1]
Materials:
-
Arylboronic acid
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂)
-
Water
-
Acetone
Procedure:
-
To a stirred solution of the arylboronic acid (1.0 equiv) in methanol (2.0 M), add a saturated aqueous solution of KHF₂ (4.0 equiv).
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Remove the methanol under reduced pressure.
-
The resulting solid is suspended in acetone, stirred, and then filtered.
-
The collected solid is washed with acetone and dried under high vacuum to afford the potassium aryltrifluoroborate.
General Procedure for Suzuki-Miyaura Cross-Coupling of Potassium Aryltrifluoroborates with Aryl Halides
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a potassium aryltrifluoroborate with an aryl halide to synthesize diarylmethanes.[1]
Materials:
-
Potassium aryltrifluoroborate
-
Aryl halide (e.g., benzyl bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand (e.g., RuPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Dioxane
-
Water
Procedure:
-
To a Schlenk tube, add the potassium aryltrifluoroborate (1.05 equiv), aryl halide (1.0 equiv), Pd(OAc)₂ (3 mol%), PPh₃ (6 mol%), and Cs₂CO₃ (3.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add dioxane and water (4:1 v/v) to the tube via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizing the Advantage and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to Palladium Ligands for Suzuki-Miyaura Coupling of (2-Benzylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The synthesis of biaryl scaffolds containing a benzyl moiety is of particular interest in medicinal chemistry and materials science. This guide provides an objective comparison of the efficacy of different palladium ligands for the Suzuki-Miyaura coupling of (2-Benzylphenyl)boronic acid with aryl halides, supported by experimental data from analogous systems.
Performance Comparison of Palladium Ligands
The choice of ligand is critical to the success of the Suzuki-Miyaura coupling, influencing reaction yield, rate, and substrate scope. Bulky, electron-rich phosphine ligands and N-heterocyclic carbene (NHC) ligands have demonstrated superior performance in facilitating the coupling of sterically demanding substrates like this compound.
The following table summarizes the typical performance of common palladium ligands in Suzuki-Miyaura coupling reactions involving substrates similar to this compound and various aryl halides. It is important to note that the data presented is compiled from multiple sources with varying reaction conditions and should be used as a qualitative guide for ligand selection.
| Ligand/Precatalyst | Ligand Type | Typical Catalyst Loading (mol%) | Typical Reaction Conditions | Typical Yield (%) | Key Advantages |
| SPhos | Biaryl Phosphine | 1 - 2 | K₃PO₄, Toluene/H₂O, 80-100 °C | > 90 | High reactivity for sterically hindered substrates.[1] |
| XPhos | Biaryl Phosphine | 1 - 2 | K₃PO₄, THF or Toluene, 80-100 °C | > 90 | Excellent for challenging couplings, including heteroaryl chlorides.[1][2][3] |
| RuPhos | Biaryl Phosphine | 1 - 2 | Cs₂CO₃, THF/H₂O, 77-90 °C | 85 - 95 | Effective for a broad range of substrates. |
| PEPPSI™-IPr | NHC Precatalyst | 2 - 3 | K₂CO₃, Dioxane, 60 °C | > 90 | Air and moisture stable, easy to handle.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction.
General Procedure for Suzuki-Miyaura Coupling with Buchwald-type Ligands (e.g., SPhos, XPhos)
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene) and degassed water via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Procedure for Suzuki-Miyaura Coupling with PEPPSI™-IPr Precatalyst
-
Reaction Setup: In air, a vial is charged with PEPPSI™-IPr (2-3 mol%), the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: The vial is sealed with a septum and purged with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Anhydrous, degassed solvent (e.g., dioxane) is added via syringe.
-
Reaction: The reaction mixture is stirred at the desired temperature (e.g., 60-80 °C) until completion, as monitored by TLC or GC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the Buchwald-type ligands.
Visualizing the Process: Diagrams
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
A systematic approach is crucial for comparing the efficacy of different ligands and optimizing reaction conditions.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
A Comparative Guide to Alternative Synthetic Routes for 2-Benzyl-Substituted Biaryls
For Researchers, Scientists, and Drug Development Professionals
The 2-benzyl-substituted biaryl motif is a crucial scaffold in numerous pharmaceuticals and functional materials. The efficient and selective synthesis of these structures is a significant focus in modern organic chemistry. This guide provides a comprehensive comparison of various synthetic methodologies for accessing 2-benzyl-substituted biaryls, supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate informed selection of the most suitable route for a given application.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon bonds, including the critical aryl-aryl and benzyl-aryl bonds required for the synthesis of 2-benzyl-substituted biaryls.
The Suzuki-Miyaura coupling is a widely used method for biaryl synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of organoboron reagents.[1] For the synthesis of 2-benzyl-substituted biaryls, this can be approached by coupling a benzyl-substituted arylboronic acid with an aryl halide or, more directly, by coupling a benzyl halide with an arylboronic acid.[2]
Quantitative Performance Comparison:
| Entry | Coupling Partners | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromotoluene, Phenylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | n-propanol/H₂O | Reflux | 4 | 90 | [3] |
| 2 | Benzyl bromide, Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O | 77 | 23 | 95 | [4] |
| 3 | Benzyl bromide, 4-methoxyphenylboronic acid | Pd(OH)₂ (cat.) | - | K₃PO₄ | Ethanol | 65 | - | High | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling of Benzyl Bromide with Potassium Phenyltrifluoroborate [4]
A solution of potassium phenyltrifluoroborate (98.4 mg, 0.5 mmol), Cs₂CO₃ (489 mg, 1.5 mmol), PdCl₂(dppf)·CH₂Cl₂ (8 mg, 0.01 mmol), and benzyl bromide (90 mg, 0.5 mmol) in a 10:1 mixture of THF/H₂O (5 mL) is heated in a sealed tube under a nitrogen atmosphere. The reaction mixture is stirred at 77 °C for 23 hours, then cooled to room temperature. The mixture is diluted with water (2 mL) and extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield diphenylmethane.
Catalytic Cycle:
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboranes, allowing for the coupling of less reactive organic halides.[5] This method is particularly effective for creating C(sp²)-C(sp³) bonds, making it suitable for the synthesis of 2-benzyl-substituted biaryls from benzylzinc halides and aryl halides.[6]
Quantitative Performance Comparison:
| Entry | Coupling Partners | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzylzinc bromide, 4-Bromo-N,N-dimethylaniline | CoBr₂ (5) | DMAc | 80 | 20 | 92 | [7] |
| 2 | Benzyl chloride, Ethyl 4-bromobenzoate | PdCl₂(Amphos)₂ (0.5) | H₂O | rt | 8 | 94 | [6] |
| 3 | Isopropylzinc bromide, 2-Bromotoluene | Pd₂(dba)₃ (1) / CPhos (2) | THF | 80 | 12 | 92 | [8] |
Experimental Protocol: Cobalt-Catalyzed Negishi Coupling of Benzylzinc Bromide [7]
A solution of benzylzinc bromide in THF (containing 4 mmol) is placed in a dried Schlenk flask. The THF is evaporated in vacuo. Dimethylacetamide (0.4 mL), the corresponding aryl halide (2 mmol), and cobalt bromide (21.8 mg, 5 mol%) are added. The flask is sealed, and the reaction mixture is stirred for 20 hours at 80 °C for aryl bromides. After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.
Catalytic Cycle:
The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions developed and employs Grignard reagents as the organometallic partner.[9] While highly effective, its application can be limited by the high reactivity of Grignard reagents, which are intolerant of many functional groups.[2]
Quantitative Performance Comparison:
| Entry | Coupling Partners | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylmagnesium bromide, 4-Iodotoluene | [(Triphos)NiICl] (0.5) | THF | rt | 2.5 | 97 | [10] |
| 2 | p-Methoxybenzyl chloride, n-BuMgBr | Ni(acac)₂-TMEDA | THF | -30 | - | 99 | [11] |
| 3 | 2-Isopropyl-7-chloromethyl... , Aryl Grignard | Pd(OAc)₂ (0.02 eq) | THF/NMP | 25-35 | 1-1.5 | High | [6] |
Experimental Protocol: Nickel-Catalyzed Kumada Coupling [10]
In a glovebox, a Schlenk tube is charged with the nickel catalyst (0.5 mol%), the aryl halide (1.0 mmol), and a magnetic stir bar. Anhydrous THF (2 mL) is added, and the mixture is stirred until the catalyst is dissolved. Phenylmagnesium bromide (1.1 mmol, 1.1 equiv) is added dropwise at room temperature. The reaction mixture is stirred for 2.5 hours. The reaction is then quenched by the addition of saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography.
Catalytic Cycle:
Directed C-H Activation/Benzylation
Direct C-H activation strategies offer an atom-economical approach to the synthesis of 2-benzyl-substituted biaryls by avoiding the pre-functionalization of starting materials. These methods often rely on a directing group to achieve high regioselectivity.
Boron-Directed Ortho-Benzylation of N-Aryl Amides
A recently developed method utilizes a boron directing group to achieve highly selective ortho-benzylation of N-aryl amides.[12]
Quantitative Performance Comparison:
| Entry | N-Aryl Amide | Benzylating Agent | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-phenylpivalamide | Benzyl bromide | Pd(OAc)₂ (5) | K₂CO₃ | MeOH/H₂O | 70 | 5 | 91 | [12] |
| 2 | N-(4-methoxyphenyl)pivalamide | Benzyl bromide | Pd(OAc)₂ (5) | K₂CO₃ | MeOH/H₂O | 70 | 5 | 88 | [12] |
| 3 | N-(4-bromophenyl)pivalamide | Benzyl bromide | Pd(OAc)₂ (5) | K₂CO₃ | MeOH/H₂O | 70 | 5 | 55 | [12] |
Experimental Protocol: Boron-Directed Ortho-Benzylation [12]
Step (i): To a solution of N-aryl amide (0.15 mmol) in anhydrous CH₂Cl₂ (0.5 mL) is added BBr₃ (1.0 M in CH₂Cl₂, 0.45 mmol) at 0 °C. The reaction is stirred at 22 °C for 2 hours. Step (ii): The solvent is removed under vacuum. To the residue are added benzyl bromide (0.225 mmol), K₂CO₃ (0.45 mmol), Pd(OAc)₂ (5 mol%), MeOH (0.8 mL), and water (0.8 mL). The mixture is stirred at 70 °C for 5 hours. After cooling, the mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.
Proposed Workflow:
Friedel-Crafts Benzylation
The Friedel-Crafts reaction is a classic method for attaching alkyl or acyl groups to an aromatic ring.[9] For the synthesis of 2-benzyl-substituted biaryls, the benzylation of a biphenyl core can be envisioned. However, this method suffers from several limitations, including the potential for polyalkylation, carbocation rearrangements, and low regioselectivity, particularly with substituted biphenyls.[12][13]
Limitations of Friedel-Crafts Benzylation for 2-Benzyl-Substituted Biaryls:
-
Low Regioselectivity: Benzylation can occur at multiple positions on both rings of the biphenyl, leading to a mixture of isomers that are difficult to separate.
-
Polyalkylation: The initial benzylation product is often more reactive than the starting biphenyl, leading to the addition of multiple benzyl groups.
-
Carbocation Rearrangements: The benzyl carbocation is relatively stable, but rearrangements can occur with substituted benzyl halides.
-
Harsh Conditions: The reaction typically requires a strong Lewis acid catalyst, such as AlCl₃, which is not compatible with many functional groups.
Illustrative Reaction:
Other Alternative Routes
An alternative two-step approach involves the addition of a Grignard reagent to a carbonyl group, followed by reduction. For example, the addition of a phenyl Grignard reagent to 2-formylbiphenyl (or a benzyl Grignard to 2-formylbiphenyl) would yield a secondary alcohol, which can then be reduced to the target 2-benzyl-substituted biaryl.
Experimental Protocol: Grignard Addition to an Aldehyde [14]
To a flame-dried flask under an inert atmosphere containing magnesium turnings (1.2 equiv) is added a crystal of iodine. A solution of the appropriate aryl or benzyl bromide (1.1 equiv) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. Once the Grignard reagent is formed, it is cooled to 0 °C. A solution of the 2-formylbiphenyl (1.0 equiv) in anhydrous diethyl ether is added dropwise. The reaction is stirred at room temperature for 1-2 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with diethyl ether. The organic layers are combined, dried, and concentrated to yield the crude alcohol, which is then purified. The subsequent reduction of the alcohol can be achieved using standard methods, such as catalytic hydrogenation or treatment with a silane and a strong acid.
Reaction Workflow:
Radical-based methods offer an alternative disconnection approach. For instance, a radical cascade reaction involving benzyl iodoaryl ethers has been shown to produce biaryls through an intramolecular ipso-substitution.[8] While not a direct intermolecular benzylation of a biaryl, this highlights the potential of radical chemistry in constructing these frameworks.
Conclusion
The synthesis of 2-benzyl-substituted biaryls can be achieved through a variety of synthetic routes, each with its own advantages and limitations.
-
Transition metal-catalyzed cross-coupling reactions , particularly the Suzuki-Miyaura and Negishi couplings, offer the most versatile and high-yielding approaches with broad functional group tolerance. The Kumada coupling is a powerful alternative when functional group compatibility is not a concern.
-
Directed C-H activation is an emerging, highly atom-economical strategy that provides excellent regioselectivity, though it may require additional steps for the introduction and removal of the directing group.
-
Friedel-Crafts benzylation is generally not a preferred method for the synthesis of specific 2-benzyl-substituted biaryls due to its lack of selectivity and harsh reaction conditions.
-
Multi-step approaches, such as Grignard addition followed by reduction , provide a reliable, albeit less direct, route to the target molecules.
The choice of the optimal synthetic route will depend on the specific substitution pattern of the target molecule, the availability of starting materials, the required functional group tolerance, and scalability considerations. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their synthetic endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Kumada Coupling [organic-chemistry.org]
- 3. Synthesis of biaryls via intramolecular free radical ipso-substitution reactions | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A new cascade radical reaction for the synthesis of biaryls and triaryls from benzyl iodoaryl ethers - ePrints Soton [eprints.soton.ac.uk]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
Proper Disposal of (2-Benzylphenyl)boronic Acid: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of (2-Benzylphenyl)boronic acid, ensuring a safe and compliant laboratory environment for researchers, scientists, and drug development professionals.
This compound is a compound that requires careful handling and disposal due to its potential hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1]. Therefore, treating it as hazardous waste is a critical first step in its disposal lifecycle[2][3]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1][2]. Adherence to established protocols for chemical waste not only mitigates risks to personnel and the surrounding ecosystem but also upholds the integrity of research operations.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation[2][3].
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Footwear | Closed-toe shoes. |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound[2][3].
-
Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound"[3]. The label should also indicate that it is a boronic acid derivative[3].
2. Solid Waste Disposal:
-
Contaminated solid materials such as weighing paper, contaminated gloves, and bench paper should be collected in a designated, sealable container for solid hazardous waste[2].
3. Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste[2].
-
Do not mix boronic acid waste with other chemicals like bleach or strong acids, as this could lead to dangerous reactions[2][4].
4. Disposal of Empty Containers:
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste[2].
-
Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste[2].
-
Final Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material[2].
5. Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so[1].
-
Use an inert absorbent material to clean up the spill[1].
-
Place the absorbed material into a suitable, sealed container for disposal as hazardous waste[1].
-
Ensure the area is well-ventilated[1].
6. Waste Storage and Pickup:
-
Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials, until collection by the institution's Environmental Health and Safety (EHS) personnel or a licensed waste disposal company[2][5].
Hazard Classification
For a clear understanding of the hazards associated with this compound, the following table summarizes its classification according to the Globally Harmonized System (GHS).
| Hazard Class | Hazard Category | Hazard Statement |
| Skin irritation | 2 | H315: Causes skin irritation[1] |
| Eye irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[1] |
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
Logical Relationship of Safety Measures
Caption: Relationship between chemical hazards and safety control measures.
References
Essential Safety and Logistics for Handling (2-Benzylphenyl)boronic Acid
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of (2-Benzylphenyl)boronic acid. The following procedures are based on established best practices for boronic acid derivatives and are intended to supplement, not replace, the specific Safety Data Sheet (SDS) provided by the supplier. Adherence to these protocols is essential for ensuring the safety of researchers, scientists, and drug development professionals.
This compound is a compound that requires careful handling due to its potential to cause skin, eye, and respiratory irritation.[1] The operational and disposal plans outlined below are designed to mitigate these risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory when working with this compound to prevent exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[2] | To protect eyes from contact with the chemical, which can cause serious irritation.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[2] | To prevent skin contact and potential irritation.[2] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[2] | To protect skin from accidental splashes or spills.[2] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2] | To prevent irritation of the respiratory tract.[2] |
Safety and Handling Workflow
The following diagram outlines the essential steps for the safe handling of this compound, from preparation to disposal.
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
-
Preparation : Before beginning work, ensure that a safety shower and eyewash station are readily accessible. All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] The work area should be clean and free of clutter.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Handling :
-
Keep the container of this compound tightly closed when not in use.
-
Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.
-
Minimize the quantities of the chemical stored in the laboratory.
-
-
Post-Handling :
-
Clean the work area to remove any residual chemical.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Remove any contaminated clothing immediately and wash it before reuse.[2]
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
-
Waste Collection :
-
Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.
-
Do not mix boronic acid waste with other chemical waste streams unless instructed to do so by a qualified professional.[3]
-
-
Disposal Method :
-
For small quantities, neutralization with a mild base like sodium bicarbonate may be an option, converting it to a less reactive compound, provided local regulations permit this.[3] Always perform neutralization in a well-ventilated area and wear appropriate PPE.[3]
-
For larger volumes or contaminated material, disposal must be handled by a certified hazardous waste facility.[3]
-
Never dispose of this compound down the drain unless explicitly permitted by your local water authority.[3]
-
-
Regulatory Compliance : Dispose of all chemical waste in accordance with federal, state, and local regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.[3]
Emergency Spill Protocol
In the event of a spill, follow these procedural steps:
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated, if it is safe to do so.
-
Contain : For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[2]
-
Clean-up : Carefully sweep or scoop the absorbed material into a designated, labeled, and sealed container for hazardous waste. Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.
-
Report : Report the spill to the appropriate safety personnel at your institution.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
